molecular formula C10H12O3 B1367030 2',3'-Dimethoxyacetophenone CAS No. 38480-94-3

2',3'-Dimethoxyacetophenone

Cat. No.: B1367030
CAS No.: 38480-94-3
M. Wt: 180.2 g/mol
InChI Key: FODUVZQSLRHUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-Dimethoxyacetophenone is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODUVZQSLRHUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496825
Record name 1-(2,3-Dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38480-94-3
Record name 1-(2,3-Dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2',3'-Dimethoxyacetophenone

Date: December 31, 2025

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 38480-94-3), a substituted aromatic ketone of interest to researchers and professionals in organic synthesis and drug development. This document collates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, discusses its chemical reactivity, and summarizes its known applications and safety considerations. While specific experimental data for this particular isomer is limited in public-domain literature, this guide synthesizes information from closely related analogues to provide a robust and practical resource for laboratory applications.

Introduction and Scientific Context

The acetophenone scaffold, a simple aromatic ketone, is a cornerstone in synthetic organic chemistry. Its inherent reactivity, centered around the carbonyl group and the aromatic ring, permits a wide array of chemical transformations, establishing it as an invaluable precursor for more complex molecular architectures. In the realm of medicinal chemistry, the acetophenone core is a recurrent motif in numerous biologically active compounds. The strategic modification of this fundamental structure allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

This compound is distinguished by the presence of two methoxy groups on the phenyl ring, ortho and meta to the acetyl group. The position of these electron-donating methoxy groups significantly influences the molecule's electronic properties, reactivity, and potential interactions with biological targets. This guide aims to provide a detailed technical overview of this compound, serving as a valuable resource for its synthesis, characterization, and application in research and development.

Physicochemical Properties and Identification

A summary of the key identifiers and physicochemical properties of this compound is provided below. It is important to note that while some physical properties like melting and boiling points have not been widely reported in the literature for this specific isomer, comparative data for other dimethoxyacetophenone isomers are included for context.

PropertyValueSource
CAS Number 38480-94-3[1][2]
Molecular Formula C₁₀H₁₂O₃[1][2]
Molecular Weight 180.20 g/mol [1][2]
Appearance Solid[1][2]
InChI 1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3[1][2]
SMILES COc1cccc(C(C)=O)c1OC[1][2]

Comparative Physical Properties of Dimethoxyacetophenone Isomers:

IsomerMelting Point (°C)Boiling Point (°C)
2',4'-Dimethoxyacetophenone37-40288
2',5'-Dimethoxyacetophenone18-20155-158 @ 11 mmHg
2',6'-Dimethoxyacetophenone68-70135-136 @ 2 mmHg
3',4'-Dimethoxyacetophenone47-54286-288

Synthesis and Mechanistic Insights

The most logical and widely employed method for the synthesis of polysubstituted acetophenones is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct route to forming a carbon-carbon bond between an aromatic ring and an acyl group.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of this compound can be achieved through the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

G cluster_reactants Reactants cluster_reagents Reagents 1,2-Dimethoxybenzene 1,2-Dimethoxybenzene Reaction Reaction 1,2-Dimethoxybenzene->Reaction Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction Lewis Acid (AlCl3) Lewis Acid (e.g., AlCl₃) Lewis Acid (AlCl3)->Reaction Catalyst Solvent (DCM) Anhydrous Solvent (e.g., CH₂Cl₂) Solvent (DCM)->Reaction Medium Product This compound Reaction->Product G cluster_ppe Personal Protective Equipment cluster_engineering Engineering Controls cluster_practices Safe Work Practices Goggles Safety Goggles Handling Handling Goggles->Handling Gloves Chemical-Resistant Gloves Gloves->Handling Coat Lab Coat Coat->Handling FumeHood Chemical Fume Hood FumeHood->Handling AvoidInhalation Avoid Inhalation of Dust AvoidInhalation->Handling AvoidContact Avoid Contact with Skin and Eyes AvoidContact->Handling WashHands Wash Hands Thoroughly After Handling WashHands->Handling

References

An In-depth Technical Guide to the Molecular Structure and Weight of 2',3'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2',3'-Dimethoxyacetophenone, focusing on its molecular structure and the empirical methodologies used for its characterization. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to deliver a robust understanding of this chemical entity.

Introduction and Strategic Importance

This compound (C₁₀H₁₂O₃) is an aromatic ketone that serves as a critical intermediate in organic synthesis. Its strategic importance lies in its functional group arrangement—a ketone and two methoxy groups on the phenyl ring—which provides multiple reactive sites for building more complex molecular architectures. Understanding its precise molecular structure and weight is not merely an academic exercise; it is a prerequisite for its effective use in reaction modeling, stoichiometric calculations, and the development of novel pharmaceutical compounds. In a drug development context, absolute certainty in the identity and purity of such a starting material is a foundational element of regulatory compliance and downstream success.

Molecular Structure and Conformation

The structural identity of a molecule is its most fundamental characteristic. For this compound, the structure is defined by an acetophenone core with two methoxy (-OCH₃) groups substituted at the 2' and 3' positions of the phenyl ring.

Systematic Nomenclature and Identifiers
  • IUPAC Name: 1-(2,3-dimethoxyphenyl)ethan-1-one

  • CAS Number: 16139-36-5

  • Molecular Formula: C₁₀H₁₂O₃

This formula is the first step in characterization, providing the elemental composition, which is then confirmed by mass spectrometry and elemental analysis.

Structural Elucidation: A Multi-Technique Approach

Confirming the precise connectivity and spatial arrangement of atoms requires a synergistic application of multiple analytical techniques. This approach creates a self-validating system where data from one method corroborates the findings of another, ensuring the highest degree of confidence.

Molecular Structure Diagram:

molecular_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 C1->C2 C_acetyl C C1->C_acetyl C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 C3->C4 O2 O C3->O2 C5 C C4->C5 C6 C C5->C6 C5->C6 C6->C1 O_acetyl O C_acetyl->O_acetyl CH3_acetyl CH₃ C_acetyl->CH3_acetyl CH3_O1 CH₃ O1->CH3_O1 CH3_O2 CH₃ O2->CH3_O2 label_2_prime 2' label_3_prime 3'

Caption: 2D chemical structure of this compound.

Determination of Molecular Weight

The molecular weight is a critical parameter for all quantitative applications. It is derived from the molecular formula and confirmed with high-precision instrumentation.

Theoretical Calculation

The monoisotopic mass and average molecular weight are calculated based on the atomic masses of the constituent elements from the molecular formula C₁₀H₁₂O₃.

ParameterValueSource
Molecular Formula C₁₀H₁₂O₃
Exact Mass (Monoisotopic) 180.078644 g/mol
Average Molecular Weight 180.199 g/mol

The exact mass is crucial for high-resolution mass spectrometry, where it allows for unambiguous elemental composition determination. The average molecular weight is used for bulk stoichiometric calculations in chemical synthesis.

Experimental Verification via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for experimentally determining molecular weight. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is the preferred method.

Causality of Technique Choice: We select HRMS over standard-resolution MS because its ability to measure mass to four or five decimal places can distinguish between molecules with the same nominal mass but different elemental compositions (isobars). This provides irrefutable confirmation of the molecular formula.

Workflow for Mass Spectrometry Analysis:

ms_workflow sample_prep Sample Preparation (Dissolve in ACN/H₂O) injection Direct Infusion or LC Injection sample_prep->injection ionization Ionization Source (e.g., ESI+) injection->ionization mass_analyzer Mass Analyzer (e.g., TOF or Orbitrap) ionization->mass_analyzer [M+H]⁺ Ion detection Detector mass_analyzer->detection data_analysis Data Analysis (Compare m/z_exp with m/z_calc) detection->data_analysis

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Protocol: HRMS Analysis of this compound

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Further dilute to a working concentration of 1-10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid facilitates protonation to form the [M+H]⁺ ion.

  • Instrumentation: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

  • Analysis: Acquire data in full scan mode over a mass range of m/z 100-500.

  • Data Interpretation: The primary goal is to identify the protonated molecular ion, [M+H]⁺.

    • Theoretical [M+H]⁺: 180.078644 (C₁₀H₁₂O₃) + 1.007276 (H⁺) = 181.085920 m/z

    • Expected Result: An experimental m/z value within a narrow tolerance (typically < 5 ppm) of the theoretical value. For example, an observed m/z of 181.0855 would constitute a positive identification.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the molecular formula, NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the precise connectivity of the atoms.

Causality of Technique Choice: ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. 2D NMR techniques like COSY and HSQC are then used to map the connections between these atoms, providing a complete and unambiguous picture of the molecular structure.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The deuterated solvent is "invisible" in ¹H NMR.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and 2D-COSY spectra on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Interpretation (Anticipated Results):

    • ¹H NMR: Expect distinct signals for the three aromatic protons, the two methoxy groups, and the acetyl methyl group. The proximity of the functional groups will influence their chemical shifts (δ) and splitting patterns.

    • ¹³C NMR: Expect ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon (C=O) at a characteristic downfield shift (~198-200 ppm).

    • COSY/HSQC: These experiments confirm which protons are coupled to each other and which protons are attached to which carbons, respectively, locking in the final structural assignment.

Conclusion

The characterization of this compound is a clear illustration of the principle of analytical synergy. By combining the precise mass measurement from HRMS with the detailed connectivity map from NMR spectroscopy, we achieve an unambiguous and robust confirmation of both its molecular weight (180.0786 g/mol ) and its specific isomeric structure—1-(2,3-dimethoxyphenyl)ethan-1-one. This rigorous, multi-faceted approach is the cornerstone of modern chemical analysis, ensuring the reliability of chemical reagents used in research and development.

Unveiling the Molecular Architecture: A Technical Guide to the Spectral Characterization of 2',3'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. 2',3'-Dimethoxyacetophenone (CAS No. 38480-94-3), a substituted aromatic ketone, serves as a valuable building block in organic synthesis.[1] Its chemical reactivity and potential biological significance underscore the importance of unambiguous structural confirmation. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. By delving into the principles and practical interpretation of these techniques, this guide offers a robust framework for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for interpreting its spectral data. The arrangement of the acetyl group and the two methoxy groups on the aromatic ring creates a unique electronic environment for each proton and carbon atom, which is reflected in their respective spectra.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number of different types of protons and their connectivity in a molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the acetyl protons, the two methoxy groups, and the three aromatic protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Acetyl (CH₃)~2.62Singlet3H
Methoxy (2'-OCH₃)~3.91Singlet3H
Methoxy (3'-OCH₃)~3.91Singlet3H
Aromatic (H-4', H-5', H-6')~6.96 - 7.75Multiplet3H

Table 1: ¹H NMR Spectral Data for this compound. Data is based on expected values and available spectral images.[2]

Analysis:

  • Acetyl Protons: The three protons of the acetyl group are equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet at approximately 2.62 ppm.[2] This downfield shift is characteristic of a methyl group attached to a carbonyl carbon.

  • Methoxy Protons: The two methoxy groups are in distinct chemical environments. However, their signals may overlap, appearing as a single singlet at around 3.91 ppm with an integration of 6H, or as two closely spaced singlets.[2] Their chemical shift is typical for methoxy groups attached to an aromatic ring.

  • Aromatic Protons: The three protons on the benzene ring (H-4', H-5', and H-6') are in different environments and will couple with each other, leading to a complex multiplet pattern in the aromatic region, typically between 6.96 and 7.75 ppm.[2] The specific splitting pattern is dependent on the coupling constants between the adjacent protons.

Diagram: ¹H NMR Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Dissolve sample in deuterated solvent b Add internal standard (TMS) a->b c Transfer to NMR tube b->c d Insert into NMR spectrometer c->d e Acquire FID d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Integrate & Assign Peaks g->h

Caption: General workflow for acquiring and processing ¹H NMR data.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR (20-50 mg in ~0.7 mL of deuterated solvent).

  • Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans is necessary to obtain a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum to single lines for each carbon environment.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phasing and baseline correction.

Predicted ¹³C NMR Spectral Data Interpretation

Based on the structure, ten distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum of this compound.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Acetyl (CH₃)~30
Methoxy (2'-OCH₃)~56
Methoxy (3'-OCH₃)~56
Aromatic (C-4')~112
Aromatic (C-6')~118
Aromatic (C-5')~125
Aromatic (C-1')~130
Aromatic (C-2')~150
Aromatic (C-3')~153
Carbonyl (C=O)~200

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. These are estimated values based on analogous structures and chemical shift prediction tools.

Analysis:

  • Aliphatic Carbons: The methyl carbon of the acetyl group is expected to appear in the upfield region around 30 ppm. The two methoxy carbons are predicted to have similar chemical shifts around 56 ppm.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts in the range of approximately 110-155 ppm. The carbons directly attached to the electron-donating methoxy groups (C-2' and C-3') will be the most downfield in this region. The other aromatic carbons will have shifts influenced by the substituents.

  • Carbonyl Carbon: The carbonyl carbon of the ketone is the most deshielded and will appear significantly downfield, typically around 200 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy (Thin Film)
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

IR Spectral Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its key functional groups.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C=O (Ketone) Stretch1680 - 1700Strong
C-H (Aromatic) Stretch3000 - 3100Medium
C-H (Aliphatic) Stretch2850 - 3000Medium
C=C (Aromatic) Stretch1580 - 1600Medium-Strong
C-O (Aryl Ether) Stretch1200 - 1275Strong

Table 3: Characteristic IR Absorption Bands for this compound. Data is based on expected values and available spectral images.[2]

Analysis:

  • Carbonyl Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is the most prominent feature and is indicative of the C=O stretching vibration of the ketone group.[2]

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually give rise to one or more bands in the 1580-1600 cm⁻¹ region.

  • C-O Stretches: The C-O stretching of the aryl ether (methoxy) groups will result in strong absorptions in the fingerprint region, typically around 1200-1275 cm⁻¹.

Diagram: Spectroscopic Analysis Workflow

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information ¹H NMR ¹H NMR Proton Environment & Connectivity Proton Environment & Connectivity ¹H NMR->Proton Environment & Connectivity ¹³C NMR ¹³C NMR Carbon Skeleton Carbon Skeleton ¹³C NMR->Carbon Skeleton IR Spectroscopy IR Spectroscopy Functional Groups Functional Groups IR Spectroscopy->Functional Groups Structural Elucidation Structural Elucidation Proton Environment & Connectivity->Structural Elucidation Carbon Skeleton->Structural Elucidation Functional Groups->Structural Elucidation

Caption: Integrated workflow for structural elucidation using multiple spectroscopic techniques.

Conclusion: An Integrated Approach to Structural Verification

The collective data from ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating system for the structural confirmation of this compound. The ¹H NMR spectrum reveals the number and connectivity of protons, the ¹³C NMR (predicted) maps out the carbon framework, and the IR spectrum confirms the presence of key functional groups. This integrated spectroscopic approach is indispensable for ensuring the identity, purity, and quality of chemical compounds in research and development.

References

An In-depth Technical Guide to 2',3'-Dimethoxyacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2',3'-Dimethoxyacetophenone, a member of the substituted acetophenone family, is an aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a benzene ring functionalized with an acetyl group and two adjacent methoxy groups, provides a versatile scaffold for the development of novel compounds with diverse pharmacological activities. The electronic and steric effects of the methoxy and acetyl substituents govern its reactivity, making it a valuable precursor for a range of chemical transformations. This guide offers a detailed exploration of the core properties of this compound, providing researchers and drug development professionals with the essential knowledge for its effective utilization.

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis and drug design.

Physical Properties

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound2',3'-Dihydroxyacetophenone2',6'-Dimethoxyacetophenone2',4'-Dimethoxyacetophenone3',4'-Dimethoxyacetophenone
CAS Number 38480-94-3[7]13494-10-5[8]2040-04-2829-20-9[9]1131-62-0[4]
Molecular Formula C₁₀H₁₂O₃[7]C₈H₈O₃[5]C₁₀H₁₂O₃C₁₀H₁₂O₃[9]C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [7]152.15 g/mol [5]180.20 g/mol 180.20 g/mol [9]180.20 g/mol [4]
Appearance Solid[1]Yellow needles or crystals[5]White to pale cream crystals[2]White to off-white crystalline powder[9]Yellow to beige crystalline powder[10]
Melting Point Not available97-98 °C[5]66-71 °C[2]37-40 °C[3]47-54 °C[4]
Boiling Point Not availableNot availableNot available288 °C (lit.)[3]286-288 °C (lit.)[4]
Solubility Not availableModerately soluble in ethanol[5]Not availableSoluble in dichloromethane, ethyl acetate, methanol[9]Soluble in hot water and methanol[4][11]
Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the two activating methoxy groups and the deactivating, meta-directing acetyl group.

  • Electrophilic Aromatic Substitution: The electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. However, the presence of the acetyl group and steric hindrance will influence the regioselectivity of these reactions.

  • Reactions of the Ketone Carbonyl Group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, oxidation, and condensation reactions such as the Claisen-Schmidt condensation to form chalcones. These reactions provide a facile route to a diverse array of derivatives.

  • Reactions of the Methyl Ketone: The methyl group adjacent to the carbonyl is acidic and can participate in reactions such as aldol condensations and halogenation under basic conditions.

Part 2: Synthesis of this compound

Two primary synthetic strategies are commonly employed for the preparation of dimethoxyacetophenones: Friedel-Crafts acylation and Williamson ether synthesis.

Friedel-Crafts Acylation of 1,2-Dimethoxybenzene

This approach involves the reaction of 1,2-dimethoxybenzene (veratrole) with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). While this is a direct method for forming the carbon-carbon bond, controlling the regioselectivity to favor the 2',3'-isomer can be challenging due to the activating nature of both methoxy groups.[12]

Diagram 1: General Workflow for Friedel-Crafts Acylation

reagents 1,2-Dimethoxybenzene + Acetyl Chloride/Anhydride catalyst Lewis Acid (e.g., AlCl₃) in Anhydrous Solvent reagents->catalyst 1. Add reaction Reaction at Controlled Temperature (e.g., 0°C to rt) catalyst->reaction 2. React workup Aqueous Workup (Quenching, Extraction) reaction->workup 3. Process purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate product This compound purification->product 5. Obtain

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation (Adapted from a general procedure for trimethoxyacetophenone) [13]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride (1.0 to 1.2 equivalents) to the stirred suspension via the dropping funnel.

  • Addition of Substrate: After the addition of the acylating agent, slowly add a solution of 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, slowly pour the reaction mixture into a beaker of ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Williamson Ether Synthesis from 2',3'-Dihydroxyacetophenone

This two-step method involves the methylation of the hydroxyl groups of 2',3'-dihydroxyacetophenone. This precursor can be synthesized from resorcinol.[5] The dihydroxyacetophenone is treated with a base (e.g., potassium carbonate) to form the corresponding phenoxides, which then undergo nucleophilic substitution with a methylating agent like dimethyl sulfate or methyl iodide. This method offers excellent control over the regiochemistry.

Diagram 2: Williamson Ether Synthesis Pathway

start 2',3'-Dihydroxyacetophenone base Base (e.g., K₂CO₃) in Solvent (e.g., DMF) start->base 1. Deprotonation methylating_agent Methylating Agent (e.g., (CH₃)₂SO₄ or CH₃I) base->methylating_agent 2. Add reaction Nucleophilic Substitution methylating_agent->reaction 3. React product This compound reaction->product 4. Form

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

  • Reaction Setup: To a solution of 2',3'-dihydroxyacetophenone in a suitable solvent such as acetone or DMF, add a base like potassium carbonate or sodium hydride.

  • Addition of Methylating Agent: While stirring, add a methylating agent such as dimethyl sulfate or methyl iodide to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the acetyl methyl group. The aromatic protons will likely appear as a complex multiplet due to their coupling patterns. The methoxy protons should appear as two singlets, and the acetyl protons as a singlet further downfield.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 197-200 ppm), the aromatic carbons (in the region of 110-160 ppm), the two methoxy carbons (around 55-60 ppm), and the acetyl methyl carbon (around 25-30 ppm). A predicted ¹³C NMR spectrum for the precursor, 2',3'-dihydroxyacetophenone, is available, which can serve as a reference.[14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretch of the ketone (typically around 1680-1700 cm⁻¹), C-O stretching of the methoxy groups (around 1250 cm⁻¹ and 1050 cm⁻¹), and C-H stretching and bending vibrations of the aromatic ring and the methyl groups.

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak (M⁺) at m/z 180, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of a methyl group (M-15) to give a fragment at m/z 165, and the loss of an acetyl group (M-43) to give a fragment at m/z 137.

Part 4: Applications in Drug Development

Substituted acetophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules.[6] Their derivatives, particularly chalcones formed through condensation reactions, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[15][16]

While specific biological activities of this compound itself are not extensively documented in the provided search results, its structural motifs are present in various pharmacologically active compounds. 2',3'-Dihydroxyacetophenone, its precursor, is a reagent used in the synthesis of antiproliferative agents, opioid receptor agonists, and anticoagulants.[8] This suggests that derivatives of this compound could also possess interesting biological properties.

The presence of the dimethoxy substitution pattern can influence the lipophilicity and electronic properties of a molecule, which are critical factors in its pharmacokinetic and pharmacodynamic profiles. Therefore, this compound serves as a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a versatile aromatic ketone with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with established methods for its synthesis and characterization. While some specific experimental data for this particular isomer remains to be fully documented in publicly available literature, the information provided, including comparisons with its isomers and precursors, offers a solid foundation for researchers and drug development professionals. The strategic use of this compound as a synthetic intermediate will undoubtedly continue to contribute to the discovery and development of new therapeutic agents.

References

The Synthesis of 2',3'-Dimethoxyacetophenone: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2',3'-Dimethoxyacetophenone

This compound is a key aromatic ketone that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules and fine chemicals. Its unique substitution pattern, featuring an acetyl group ortho to one methoxy group and meta to another, provides a scaffold for complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable compound, providing researchers, scientists, and drug development professionals with the technical insights and detailed protocols necessary for its efficient preparation. We will delve into the mechanistic underpinnings of the most viable synthetic routes, offering a rationale for experimental choices and guidance on achieving optimal outcomes.

Primary Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several established organic transformations. The most direct and commonly employed method is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole). An alternative, though less direct, route involves the Fries rearrangement of a corresponding phenolic ester. This guide will focus on these two core methodologies, providing a detailed examination of their principles and practical execution.

Pathway 1: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene (Veratrole)

The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring.[1] In the context of synthesizing this compound, this involves the reaction of 1,2-dimethoxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[2]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the acetylating agent to form a highly electrophilic acylium ion (CH₃CO⁺).[3] This acylium ion is then attacked by the electron-rich aromatic ring of 1,2-dimethoxybenzene.

The regiochemical outcome of the acylation is dictated by the directing effects of the two methoxy groups. Both are ortho-, para-directing activators. However, their combined influence leads to a mixture of products. The primary products are the desired this compound and the isomeric 3',4'-dimethoxyacetophenone.[2] The ratio of these isomers is highly sensitive to reaction conditions such as temperature, solvent, and the nature of the Lewis acid.[2][4] Steric hindrance from the ortho-methoxy group can influence the position of acylation, and careful control of the reaction parameters is crucial to maximize the yield of the desired 2',3'-isomer.

Diagram 1: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene

Friedel_Crafts_Acylation Veratrole 1,2-Dimethoxybenzene (Veratrole) AcyliumIon Acylium Ion [CH₃CO]⁺ Veratrole->AcyliumIon Formation of Electrophile AcetylChloride Acetyl Chloride (CH₃COCl) AcetylChloride->AcyliumIon Formation of Electrophile LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon Formation of Electrophile IntermediateComplex Sigma Complex (Resonance Stabilized) AcyliumIon->IntermediateComplex Electrophilic Attack Product_23 This compound (Desired Product) IntermediateComplex->Product_23 Deprotonation Product_34 3',4'-Dimethoxyacetophenone (Isomeric Byproduct) IntermediateComplex->Product_34 Deprotonation Fries_Rearrangement PhenolicEster 2,3-Dimethoxyphenyl Acetate Complex Ester-Lewis Acid Complex PhenolicEster->Complex Coordination LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon Acylium Ion [CH₃CO]⁺ Complex->AcyliumIon Intramolecular or Intermolecular Acyl Transfer Phenoxide Aluminum Phenoxide AcyliumIon->Phenoxide Acylation OrthoProduct Hydroxyacetophenone (Ortho Isomer) Phenoxide->OrthoProduct Hydrolysis ParaProduct Hydroxyacetophenone (Para Isomer) Phenoxide->ParaProduct Hydrolysis FinalProduct This compound (after methylation) OrthoProduct->FinalProduct Methylation (if starting from dihydroxyacetophenone) Experimental_Workflow Start Reaction Setup (Inert Atmosphere, Cooling) Reaction Addition of Reagents & Reaction Monitoring (TLC) Start->Reaction Quench Reaction Quenching (e.g., Acidic Work-up) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase (e.g., MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

References

An In-depth Technical Guide to the Reactivity and Stability of 2',3'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dimethoxyacetophenone, a polysubstituted aromatic ketone, serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. An understanding of its reactivity and stability is paramount for its effective utilization, ensuring the integrity of synthetic pathways and the quality of the resulting products. This guide provides a comprehensive analysis of the chemical behavior of this compound, detailing its reactivity profile and stability under various conditions. We will explore its susceptibility to common synthetic transformations and potential degradation pathways, supported by established chemical principles and spectroscopic data. This document is intended to be a critical resource for researchers, offering insights into the optimal handling, storage, and application of this versatile chemical building block.

Introduction: The Structural and Electronic Landscape of this compound

This compound (CAS No. 38480-94-3) is a solid organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1] Its structure is characterized by an acetophenone core substituted with two methoxy groups at the 2' and 3' positions of the phenyl ring. This substitution pattern imparts unique electronic and steric properties that govern its reactivity and stability.

The two methoxy groups, being ortho and meta to the acetyl group, exert a significant influence on the electron density of the aromatic ring. The ortho-methoxy group, through its +M (mesomeric) effect, strongly activates the ring towards electrophilic substitution, while the meta-methoxy group has a less pronounced activating effect. The acetyl group, on the other hand, is an electron-withdrawing group (-I, -M effects) and deactivates the ring, directing incoming electrophiles to the meta position relative to itself. The interplay of these electronic effects, coupled with steric hindrance from the ortho-substituents, dictates the regioselectivity of its reactions.

This guide will systematically dissect the reactivity of this compound, focusing on key transformations of the acetyl group and the aromatic ring. Furthermore, a detailed examination of its stability profile under forced degradation conditions will be presented, providing a predictive framework for its handling and storage.

Chemical Reactivity Profile

The reactivity of this compound is centered around two primary sites: the carbonyl group of the acetyl moiety and the activated aromatic ring.

Reactions at the Carbonyl Group

The ketone functionality is a versatile handle for a variety of chemical transformations.

  • Reduction: The carbonyl group can be readily reduced to a secondary alcohol, 1-(2,3-dimethoxyphenyl)ethanol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired selectivity, as LiAlH₄ is a more powerful reducing agent and may affect other functional groups under certain conditions.

  • Oxidation: While the acetyl group is generally resistant to oxidation under mild conditions, strong oxidizing agents can lead to cleavage of the C-C bond between the carbonyl carbon and the methyl group, potentially yielding 2,3-dimethoxybenzoic acid.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This forms the basis for reactions such as the Grignard reaction, allowing for the introduction of alkyl or aryl groups to form tertiary alcohols.

Reactions on the Aromatic Ring

The dimethoxy-substituted phenyl ring is highly activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents play a crucial role in determining the position of substitution.

  • Electrophilic Aromatic Substitution (EAS): The two methoxy groups are ortho, para-directing and strongly activating. The acetyl group is meta-directing and deactivating. The combined effect generally favors substitution at the positions ortho and para to the methoxy groups.

A general workflow for predicting the outcome of an electrophilic aromatic substitution on this compound is depicted below.

Caption: Workflow for Electrophilic Aromatic Substitution.

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses. Like many substituted acetophenones, it is susceptible to degradation under various stress conditions.[2]

Forced Degradation Studies: A Predictive Framework

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods. While specific experimental data for this compound is limited, its degradation profile can be predicted based on the reactivity of its functional groups. The primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

A generalized workflow for conducting forced degradation studies is outlined below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., HCl) HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base Basic (e.g., NaOH) Base->HPLC Oxidative Oxidative (e.g., H2O2) Oxidative->HPLC Thermal Thermal (Elevated Temp.) Thermal->HPLC Photolytic Photolytic (UV/Vis Light) Photolytic->HPLC API This compound (API) API->Acid API->Base API->Oxidative API->Thermal API->Photolytic LC_MS LC-MS/MS (Identification of Degradants) HPLC->LC_MS Peak Purity & Quantification NMR NMR Spectroscopy (Structure Elucidation) LC_MS->NMR Isolate & Characterize

Caption: Generalized workflow for forced degradation studies.

Predicted Degradation Pathways
  • Hydrolysis: The methoxy groups are susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of hydroxylated acetophenones, such as 2'-hydroxy-3'-methoxyacetophenone or 2',3'-dihydroxyacetophenone.[2] This reaction is typically slow for aryl ethers but can be accelerated by heat.

  • Oxidation: The aromatic ring and the acetyl group can be targets for oxidation, especially in the presence of strong oxidizing agents or upon exposure to light and air.[2] Oxidation of the methoxy groups could lead to demethylation, while oxidation of the acetyl group could result in the formation of a carboxylic acid.

  • Photodegradation: Aromatic ketones are known to be photosensitive. Exposure to UV light can excite the molecule to a higher energy state, initiating radical reactions that can lead to a variety of degradation products.[2] It is advisable to protect this compound and its solutions from light.

The following table summarizes the predicted stability of this compound under various stress conditions.

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 N HCl, heat) Likely to degrade2'-Hydroxy-3'-methoxyacetophenone, 2',3'-Dihydroxyacetophenone
Basic (e.g., 0.1 N NaOH, heat) Likely to degrade2'-Hydroxy-3'-methoxyacetophenone, 2',3'-Dihydroxyacetophenone
Oxidative (e.g., 3% H₂O₂, RT) May degradeOxidized ring products, 2,3-dimethoxybenzoic acid
Thermal (e.g., 60°C, solid state) Likely stableMinimal degradation expected in the absence of other stressors
Photolytic (UV/Vis light) Likely to degradeComplex mixture of radical-derived products

Experimental Protocols

To ensure the reliable use of this compound, the following experimental protocols for synthesis and characterization are provided.

Synthesis of this compound

A common method for the synthesis of dimethoxyacetophenone isomers is the Friedel-Crafts acylation of the corresponding dimethoxybenzene.[3]

Protocol: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene (Veratrole)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent such as dichloromethane (DCM).

  • Acylium Ion Formation: Cool the suspension in an ice bath and slowly add acetyl chloride dropwise via the dropping funnel.

  • Substrate Addition: To the cooled and stirred mixture, add a solution of 1,2-dimethoxybenzene in dry DCM dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, which will be a mixture of 2',3'- and 3',4'-dimethoxyacetophenone, can be purified by column chromatography on silica gel or by fractional crystallization.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

TechniqueKey Spectroscopic Data
¹H NMR Signals corresponding to the acetyl protons (singlet, ~2.5 ppm), two distinct methoxy groups (singlets, ~3.9 ppm), and three aromatic protons in the characteristic ortho, meta, and para coupling patterns.
¹³C NMR A signal for the carbonyl carbon (~200 ppm), signals for the two methoxy carbons (~56 and ~61 ppm), and six distinct aromatic carbon signals.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch of the ketone (~1680 cm⁻¹), C-O stretching bands for the aryl ether groups (~1270 and ~1040 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring and methyl groups.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 180, corresponding to the molecular weight of the compound. Fragmentation patterns would likely show the loss of a methyl group (M-15) and an acetyl group (M-43).

Handling, Storage, and Safety

Handling: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[4][5]

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. It is incompatible with strong oxidizing agents.

Safety: This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[4][5] In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable synthetic intermediate with a reactivity profile dominated by its ketone functionality and activated aromatic ring. Its stability is influenced by its susceptibility to hydrolysis of the methoxy groups, oxidation, and photodegradation. By understanding these chemical characteristics, researchers can effectively utilize this compound in their synthetic endeavors while ensuring its integrity and the quality of the final products. The protocols and data presented in this guide serve as a foundational resource for the safe and efficient application of this compound in a research and development setting.

References

An In-depth Technical Guide to 2',3'-Dimethoxyacetophenone: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of 2',3'-Dimethoxyacetophenone, a significant, yet less-documented, member of the dimethoxyacetophenone family of isomers. While its siblings, such as the 2',4'-, 2',6'-, and 3',4'-isomers, have been more extensively studied, this guide will illuminate the discovery, synthesis, and evolving history of the 2',3'-isomer, offering valuable insights for its application in contemporary research and development.

Introduction: Unveiling a Versatile Scaffold

This compound, with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol , is an aromatic ketone that holds considerable potential as a building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a phenyl ring substituted with an acetyl group and two adjacent methoxy groups, provides a unique electronic and steric environment that influences its reactivity and biological interactions. Although not as extensively documented as its isomers, this compound serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications.[3]

The acetophenone core is a recurring motif in a wide array of natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. The strategic placement of substituents, such as the methoxy groups in this compound, allows for the fine-tuning of these biological effects.

Historical Perspective and Discovery

The logical synthetic precursor to this compound is 1,2-dimethoxybenzene (veratrole). The exploration of electrophilic aromatic substitution reactions on veratrole would have inevitably led to the formation of a mixture of acetylated products, including the 2',3'- and 3',4'-isomers. The isolation and characterization of the less abundant 2',3'-isomer would have marked its initial discovery.

An alternative historical route to its synthesis would involve the methylation of the corresponding dihydroxyacetophenone precursor, 2',3'-dihydroxyacetophenone. The development of reliable methylation techniques provided a pathway to access various methoxy-substituted aromatic compounds.

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Friedel-Crafts Acylation of 1,2-Dimethoxybenzene (Veratrole)

The most direct and historically significant route to this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene. This reaction involves the introduction of an acetyl group onto the aromatic ring using an acetylating agent in the presence of a Lewis acid catalyst.

G Veratrole 1,2-Dimethoxybenzene (Veratrole) Product This compound Veratrole->Product Acylation AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Product LewisAcid Lewis Acid (e.g., AlCl3, FeCl3) LewisAcid->Product Isomer 3',4'-Dimethoxyacetophenone (Isomeric byproduct) Product->Isomer Isomer Formation

Caption: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene.

Causality Behind Experimental Choices:

  • Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for this transformation. However, due to the activating nature of the methoxy groups, milder Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed to potentially improve regioselectivity and minimize side reactions.

  • Solvent: Anhydrous, non-polar solvents such as dichloromethane (DCM) or 1,2-dichloroethane are preferred to prevent the deactivation of the Lewis acid catalyst by moisture.

  • Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. This helps to minimize the formation of undesired byproducts.

Self-Validating System: The success of the reaction is monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. The final product is purified by column chromatography, and its identity and purity are confirmed by spectroscopic methods (NMR, IR, MS).

Detailed Protocol: Friedel-Crafts Acylation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled under an inert atmosphere (e.g., nitrogen).

  • Lewis Acid Suspension: Anhydrous aluminum chloride (1.2 equivalents) is suspended in anhydrous dichloromethane.

  • Addition of Acetylating Agent: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension at 0 °C.

  • Substrate Addition: A solution of 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The reaction is quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Methylation of 2',3'-Dihydroxyacetophenone

An alternative and often highly regioselective method involves the methylation of the corresponding dihydroxy precursor. This approach is particularly useful if 2',3'-dihydroxyacetophenone is readily available.

G Precursor 2',3'-Dihydroxyacetophenone Product This compound Precursor->Product Methylation MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->Product Base Base (e.g., K2CO3) Base->Product

Caption: Methylation of 2',3'-Dihydroxyacetophenone.

Causality Behind Experimental Choices:

  • Methylating Agent: Dimethyl sulfate is a common and effective methylating agent for this transformation.

  • Base: A mild base such as potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl groups, facilitating the nucleophilic attack on the methylating agent.

  • Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.

Detailed Protocol: Methylation

  • Reaction Setup: In a round-bottom flask, 2',3'-dihydroxyacetophenone (1.0 equivalent) is dissolved in acetone.

  • Addition of Base: Anhydrous potassium carbonate (2.5 equivalents) is added to the solution.

  • Methylation: Dimethyl sulfate (2.2 equivalents) is added dropwise to the stirred suspension at room temperature.

  • Reaction Progression: The mixture is heated to reflux for 4-6 hours until the starting material is consumed, as monitored by TLC.

  • Work-up: The reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is evaporated under reduced pressure.

  • Purification: The residue is dissolved in an organic solvent, washed with water and brine, and dried. The crude product is then purified by column chromatography.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₃[1]
Molecular Weight180.20 g/mol [1]
CAS Number38480-94-3[1]
AppearanceSolid[1]

Table 2: Predicted/Comparative Spectroscopic Data for this compound

TechniqueExpected/Comparative Data
¹H NMR Aromatic protons (3H) in the range of δ 6.8-7.5 ppm, two singlets for the methoxy groups (6H total) around δ 3.8-3.9 ppm, and a singlet for the acetyl methyl group (3H) around δ 2.5 ppm.
¹³C NMR Carbonyl carbon signal around δ 197-200 ppm, aromatic carbons attached to methoxy groups at lower field, other aromatic carbons at higher field, methoxy carbons around δ 55-60 ppm, and the acetyl methyl carbon around δ 26 ppm.
IR (cm⁻¹) Strong C=O stretch (ketone) around 1670-1690 cm⁻¹, C-O stretches (aryl ether) around 1250 and 1050 cm⁻¹, and aromatic C-H and C=C stretches.
Mass Spec (m/z) Molecular ion peak [M]⁺ at 180, with characteristic fragments corresponding to the loss of a methyl group ([M-15]⁺) and an acetyl group ([M-43]⁺).

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of a variety of more complex molecules with potential biological activity.

Synthesis of Bioactive Heterocycles

The acetyl group of this compound is a versatile handle for the construction of various heterocyclic rings, such as chalcones, flavones, and pyrimidines, which are known to possess a wide range of pharmacological properties.

G DMA 2',3'-Dimethoxy- acetophenone Chalcone Chalcone Derivative DMA->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Flavone Flavone Derivative Chalcone->Flavone Cyclization Bioactivity Potential Biological Activity (e.g., anti-inflammatory, anticancer) Flavone->Bioactivity

Caption: Synthetic utility of this compound.

Exploration of Biological Activities

While specific biological data for this compound is limited, the broader class of dimethoxyacetophenones has been investigated for various activities. For instance, other isomers have shown potential as:

  • Enzyme Inhibitors: Some acetophenone derivatives have been shown to inhibit enzymes involved in inflammatory pathways.

  • Antimicrobial Agents: The acetophenone scaffold is present in many natural and synthetic compounds with antibacterial and antifungal properties.[4]

  • Antioxidants: The presence of methoxy groups can influence the antioxidant potential of the molecule.

The 2',3'-dimethoxy substitution pattern offers a unique electronic and steric profile that warrants further investigation into its specific biological effects.

Conclusion and Future Outlook

This compound, though less explored than its isomers, represents a valuable and versatile chemical entity for researchers in organic synthesis and drug discovery. Its synthesis, primarily through Friedel-Crafts acylation or methylation of its dihydroxy precursor, provides access to a unique aromatic scaffold. While a detailed historical record of its discovery is not prominent, its existence is a logical outcome of the advancement of fundamental organic reactions.

Future research should focus on a more thorough evaluation of the biological activities of this compound and its derivatives. Its unique substitution pattern may lead to novel pharmacological profiles. Furthermore, the development of more efficient and regioselective synthetic methods for its preparation would enhance its accessibility and utility as a building block in the creation of new and complex bioactive molecules.

References

A Technical Guide to Unlocking the Research Potential of 2',3'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2',3'-Dimethoxyacetophenone, a seemingly simple aromatic ketone, represents a significant yet underexplored scaffold in chemical and pharmaceutical sciences. While its isomers have found applications ranging from fragrance to pharmaceutical intermediates, the unique ortho- and meta-methoxy substitution pattern of this compound offers a distinct electronic and steric profile that warrants dedicated investigation. This guide delineates novel and actionable research trajectories for this molecule. We move beyond theoretical postulation to provide field-proven, detailed experimental protocols for three promising research domains: Medicinal Chemistry , Advanced Organic Synthesis , and Photochemical Applications . Each proposed area is grounded in the established activities of structurally related acetophenones and is designed to accelerate discovery. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals to leverage this compound as a valuable building block for next-generation therapeutics and materials.

Introduction: The Case for a Forgotten Isomer

Acetophenones are a ubiquitous class of naturally occurring phenolic compounds found in over 24 plant families.[1][2] Their derivatives are cornerstones in various industries, serving as fragrance components, polymer building blocks, and, most critically, as precursors for pharmaceuticals.[1][3] The pharmacological landscape of acetophenones is rich and varied, with derivatives exhibiting anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] For example, paeonol and apocynin are well-studied for their anti-inflammatory characteristics, while other derivatives show potent inhibition of enzymes like monoamine oxidase B (MAO-B), presenting opportunities for treating neurodegenerative diseases.[1][4]

Despite this broad interest, the scientific literature on this compound (CAS 38480-94-3) is conspicuously sparse.[5] Its isomers, such as 2',4'-dimethoxyacetophenone and 3',4'-dimethoxyacetophenone, are well-documented as intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7][8] This technical guide posits that the unique substitution pattern of this compound is not a liability but a key feature that could unlock novel structure-activity relationships (SAR). The adjacent methoxy groups create a specific electronic and steric environment around the acetyl group, which can be exploited for targeted biological interactions and unique chemical reactivity.

This document will provide a comprehensive exploration of three high-potential research areas, complete with actionable experimental designs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number38480-94-3[9]
Molecular FormulaC₁₀H₁₂O₃[9]
Molecular Weight180.20 g/mol [9]
FormSolid[9]
Hazard StatementsH302 (Harmful if swallowed), H319 (Causes serious eye irritation)[9]

Research Area 1: Medicinal Chemistry & Drug Discovery

The structural motif of this compound suggests its potential as a scaffold for inhibitors of key cellular signaling enzymes, particularly protein kinases and enzymes involved in inflammatory pathways.

Hypothesis: A Novel Kinase Inhibitor Scaffold

The acetophenone core is a known "fragment" or building block in drug discovery.[5] The ATP-binding pocket of many protein kinases is rich in hydrophobic residues and hydrogen bond acceptors/donors. The methoxy groups of this compound can engage in hydrogen bonding, while the aromatic ring provides a base for hydrophobic interactions. We hypothesize that this compound could serve as a starting point for developing inhibitors of kinases implicated in oncology, such as Pim-1 kinase, where other acetophenone derivatives have already shown promise.[]

Proposed Investigation: Screening for Anti-Inflammatory and Cytotoxic Activity

A logical first step is to evaluate the baseline biological activity of this compound. Many natural acetophenones exhibit potent cytotoxic and anti-inflammatory effects.[1][2] For instance, certain derivatives show cytotoxicity against MCF-7 and A549 cancer cell lines with IC₅₀ values in the micromolar range.[1] We propose a two-pronged screening approach.

Experimental Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol assesses the ability of the compound to reduce the viability of cancer cells.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Treatment: Replace the media in the wells with the media containing the different concentrations of the test compound. Incubate for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Causality and Validation: This assay is a standard, robust method for first-pass cytotoxicity screening. The inclusion of a dose-response curve and calculation of an IC₅₀ value provides a quantitative measure of potency. A known cytotoxic agent (e.g., doxorubicin) should be used as a positive control to validate the assay's performance.

Experimental Protocol 2: Anti-Inflammatory Activity (COX-2 Inhibition Assay)

This protocol evaluates the compound's potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[11]

  • Enzyme and Substrate: Use a commercially available COX-2 inhibitor screening kit, which typically includes purified ovine or human COX-2, a heme cofactor, and arachidonic acid as the substrate.

  • Compound Preparation: Prepare a range of concentrations of this compound in the provided assay buffer. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

  • Assay Procedure: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound or control.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: The reaction produces prostaglandin G₂, which is then reduced, and the resulting product can be measured colorimetrically or fluorometrically according to the kit manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC₅₀ value.

Causality and Validation: Directly measuring the inhibition of a key inflammatory enzyme like COX-2 provides mechanistic insight. The use of a commercial kit ensures standardized reagents and a validated procedure. The positive control is crucial for confirming that the assay can detect inhibition accurately.

Potential Signaling Pathway for Investigation

Based on the activities of related compounds, a key pathway to investigate would be the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is a central regulator of inflammation.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Targets NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Expression (COX-2, iNOS) Nucleus->Genes Induces Compound 2',3'-DMA Compound->IKK Potential Inhibition IkB_NFkB->NFkB Releases

Caption: Potential inhibition of the NF-κB signaling pathway by this compound (2',3'-DMA).

Research Area 2: Advanced Organic Synthesis

The unique electronic nature of the 2',3'-dimethoxyphenyl group makes this acetophenone an ideal synthon for constructing complex heterocyclic systems, which are prevalent in pharmaceuticals.[1][3]

Hypothesis: A Versatile Precursor for Heterocycle Synthesis

We propose that this compound can be a superior starting material for synthesizing substituted quinolines, benzodiazepines, or flavonoids. The acetyl group provides a reactive handle for condensation and cyclization reactions, while the methoxy groups can direct electrophilic substitution or be demethylated to provide reactive hydroxyl groups for further functionalization.

Proposed Investigation: Synthesis of a Novel Chalcone and Subsequent Flavonoid

Chalcones are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities.

Experimental Protocol 3: Claisen-Schmidt Condensation to Synthesize a Novel Chalcone

This protocol details the base-catalyzed condensation of this compound with an aromatic aldehyde.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.80 g, 10 mmol) in 20 mL of ethanol.

  • Aldehyde Addition: Add an equimolar amount of a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 1.22 g, 10 mmol).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add 10 mL of aqueous sodium hydroxide (20% w/v) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Workup: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl until pH ~2.

  • Isolation: The precipitated solid (the chalcone product) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

  • Purification & Characterization: Recrystallize the crude product from ethanol. Characterize the purified chalcone using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Causality and Validation: The Claisen-Schmidt condensation is a classic and reliable method for C-C bond formation. The base deprotonates the α-carbon of the acetophenone, creating an enolate that attacks the aldehyde. TLC monitoring ensures the reaction is followed to completion. Full spectroscopic characterization is a non-negotiable step to validate the structure of the novel compound.

Workflow Diagram for Heterocycle Synthesis

Synthesis_Workflow Start 2',3'-Dimethoxy- acetophenone Step1 Claisen-Schmidt Condensation (NaOH, EtOH) Start->Step1 Aldehyde Substituted Benzaldehyde Aldehyde->Step1 Chalcone Novel Chalcone Intermediate Step1->Chalcone Step2 Oxidative Cyclization (I₂, DMSO) Chalcone->Step2 Flavone Novel Flavone (Heterocycle) Step2->Flavone Analysis Spectroscopic Characterization (NMR, MS) Flavone->Analysis

Caption: Proposed synthetic workflow from this compound to a novel flavone.

Conclusion and Future Outlook

This compound is a molecule ripe for exploration. Its unique substitution pattern distinguishes it from its more studied isomers and presents a compelling case for investigation. The research avenues proposed in this guide—medicinal chemistry screening, development as a synthetic precursor, and exploration of its photochemical properties—are not merely speculative. They are based on the proven potential of the broader acetophenone class and are supported by robust, validated experimental protocols.

By systematically evaluating its biological activity and synthetic utility, the scientific community can transform this compound from a catalog chemical into a valuable scaffold for innovation in drug discovery, materials science, and organic synthesis. We strongly encourage researchers to pursue these lines of inquiry, as the potential for discovery is significant.

References

An In-depth Technical Guide on the Olfactory Properties of 2',3'-Dimethoxyacetophenone for Fragrance Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 2',3'-Dimethoxyacetophenone, a molecule of interest in the field of fragrance research. While its close isomers have found application in perfumery, the specific olfactory profile of the 2',3'-substituted variant remains an area ripe for discovery. This document synthesizes current knowledge on the chemical properties, synthesis, and potential olfactory characteristics of this compound. It further outlines detailed experimental protocols for its synthesis and olfactory evaluation, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate its fragrance potential. The guide emphasizes the critical interplay between molecular structure and olfactory perception, highlighting the synthetic challenges and analytical techniques essential for advancing our understanding of this intriguing aromatic ketone.

Introduction: The Uncharted Olfactory Landscape of Substituted Acetophenones

The quest for novel fragrance ingredients is a perpetual driver of innovation in the chemical and consumer product industries. Acetophenones, a class of aromatic ketones, represent a foundational scaffold in modern perfumery. The parent compound, acetophenone, possesses a distinctively sweet, floral, and almond-like aroma and is valued for its ability to act as both a fragrance modifier and a fixative in various scent compositions.[1] Its versatility allows it to blend seamlessly with other fragrance notes, such as jasmine, heliotrope, and vanilla, to create complex and appealing fragrances.[1]

The introduction of substituents onto the phenyl ring of acetophenone can dramatically alter its olfactory properties. Methoxy groups, in particular, are known to influence the scent profile of aromatic compounds. For instance, 2',4'-Dimethoxyacetophenone is recognized for its pleasant aroma and is utilized as a key ingredient in creating aromatic compounds for perfumes and flavorings.[2][3] However, the olfactory characteristics of this compound are not well-documented in publicly available literature, presenting a significant knowledge gap and an opportunity for fragrance research. This guide aims to provide a thorough technical overview of this compound, from its fundamental chemical properties to the experimental workflows required to unlock its scent profile.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of a fragrance molecule is paramount for its successful application. These properties influence its volatility, stability, and interaction with other components in a fragrance formulation.

PropertyValueSource
CAS Number 38480-94-3[4]
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
Appearance Solid[4]
InChI Key FODUVZQSLRHUMC-UHFFFAOYSA-N[4]
SMILES COc1cccc(C(C)=O)c1OC[4]

The Olfactory Potential: A Structure-Activity Relationship Perspective

The relationship between a molecule's structure and its perceived odor is a central tenet of fragrance chemistry. While specific data for this compound is scarce, we can infer its potential olfactory profile by examining related compounds.

Acetophenone itself is described as having a sweet, balsamic, and floral scent with almond-like nuances, reminiscent of hawthorn and narcissus.[5] It is often used to add warmth and a powdery facet to floral compositions.[1] The presence and position of methoxy groups on the aromatic ring significantly impact the odor profile. For example, 3',4'-dimethoxyacetophenone (acetoveratrone) is noted for its sweet, woody, and floral odor.[6]

The 2',3'-dimethoxy substitution pattern presents a unique electronic and steric environment around the acetyl group. It is hypothesized that this arrangement could lead to a distinct olfactory profile, potentially with unique creamy, spicy, or even slightly medicinal facets, differing from its more common isomers. The proximity of the methoxy groups to the acetyl moiety could influence its interaction with olfactory receptors, leading to a novel scent perception.

Caption: Hypothesized structure-olfactory relationships for this compound.

Synthesis of this compound: Navigating the Challenge of Regioselectivity

The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the acylation of 1,2-dimethoxybenzene (veratrole).

Friedel-Crafts Acylation of Veratrole

The most direct route, Friedel-Crafts acylation of veratrole with an acetylating agent like acetyl chloride or acetic anhydride, typically yields the 3',4'-dimethoxyacetophenone isomer as the major product.[7][8] This is due to the electronic directing effects of the two methoxy groups, which activate the para position relative to one of the methoxy groups.

However, the formation of a mixture of isomers is common, and the ratio can be influenced by the choice of Lewis acid catalyst and reaction conditions.[9] Milder Lewis acids, such as zinc chloride or iron(III) chloride, may offer better selectivity compared to stronger ones like aluminum chloride.[9]

Experimental Protocol: Friedel-Crafts Acylation of Veratrole

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add the chosen Lewis acid (e.g., AlCl₃, 1.1 equivalents) and a dry solvent (e.g., dichloromethane).

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add a solution of veratrole (1.0 equivalent) in the dry solvent to the dropping funnel and add it dropwise to the stirred suspension.

  • Acylation: After the addition of veratrole, add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers requiring purification by column chromatography on silica gel.

Synthesis_Workflow start Start: Veratrole & Acetyl Chloride reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, 0°C to RT) start->reaction quench Reaction Quench (Ice/HCl) reaction->quench extraction Liquid-Liquid Extraction (Dichloromethane) quench->extraction purification Column Chromatography (Silica Gel) extraction->purification product Isolated this compound purification->product isomer Separated Isomers (e.g., 3',4'-isomer) purification->isomer

Caption: Experimental workflow for the synthesis and purification of this compound.

Alternative Synthetic Routes for Improved Regioselectivity

Given the challenges with Friedel-Crafts acylation, exploring alternative synthetic strategies is crucial for obtaining a higher yield of the desired 2',3'-isomer. One promising approach is ortho-lithiation.

Ortho-Lithiation Followed by Acetylation: This method involves the deprotonation of one of the aromatic protons ortho to a directing group, followed by quenching with an electrophile. For 1,3-dimethoxybenzene, ortho-lithiation has been successfully employed to achieve acylation at the 2-position.[10] A similar strategy could potentially be adapted for veratrole, though the relative acidity of the aromatic protons would need to be carefully considered.

Olfactory Evaluation: From Instrumental Analysis to Human Perception

A multi-faceted approach is necessary to comprehensively characterize the olfactory properties of this compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11] This method allows for the identification of odor-active compounds in a mixture and the characterization of their specific scent profiles.[11]

Experimental Protocol: GC-O Analysis

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., ethanol).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a column appropriate for separating aromatic compounds. The GC effluent is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and an olfactory port.

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the olfactory port and records the time, intensity, and description of any detected odors.

  • Data Correlation: The olfactory data is then correlated with the chromatographic data to identify the peak corresponding to this compound and its associated odor description.

Sensory Panel Analysis

A trained sensory panel is indispensable for a comprehensive evaluation of a new fragrance ingredient.[12] Panelists can provide detailed descriptions of the odor profile, assess its intensity and longevity, and evaluate its performance in various applications.

Experimental Protocol: Sensory Panel Evaluation

  • Panelist Training: Train a panel of assessors to recognize and describe a wide range of fragrance notes using a standardized vocabulary.[13]

  • Sample Presentation: Present the purified this compound to the panelists on smelling strips at various concentrations.

  • Odor Profiling: Panelists individually evaluate the sample and provide detailed descriptions of its scent, including primary notes, secondary facets, and any changes over time (top, middle, and base notes).

  • Intensity and Threshold Determination: Conduct tests to determine the odor detection threshold and perceived intensity at different concentrations.

  • Application Testing: Incorporate this compound into simple fragrance accords and product bases (e.g., soap, lotion) to evaluate its performance and interactions with other ingredients.

Application in Fragrance Formulations: Stability and Performance

The stability of a fragrance ingredient is critical for its successful commercialization. Stability testing evaluates how a fragrance performs under various conditions over time, ensuring the scent profile, color, and overall efficacy are maintained throughout the product's shelf life.

Key stability tests for new fragrance ingredients include:

  • Accelerated Stability Testing: Exposing the fragrance in a product base to elevated temperatures to simulate aging over a shorter period.

  • Light Exposure Testing: Assessing the impact of UV and visible light on the fragrance's characteristics.

  • pH Stability: Evaluating the stability of the fragrance ingredient across a range of pH values relevant to different product applications.

Safety and Regulatory Considerations

Prior to any commercial application, a thorough safety assessment of this compound is required. Based on available data for the compound, it is classified as harmful if swallowed and causes serious eye irritation.[4]

Hazard Information:

  • Pictograms: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[4]

Further toxicological studies would be necessary to fully characterize its safety profile for use in consumer products.

Conclusion and Future Research Directions

This compound represents an intriguing target for fragrance research. While its synthesis presents a notable challenge in regioselectivity, the potential for a novel and desirable olfactory profile warrants further investigation. This guide has provided a comprehensive overview of the current knowledge and a detailed roadmap for future research.

The next steps in elucidating the fragrance potential of this compound should focus on:

  • Optimization of Synthesis: Developing a highly regioselective and scalable synthesis to produce the pure 2',3'-isomer in sufficient quantities for thorough evaluation.

  • Comprehensive Olfactory Characterization: Conducting detailed GC-O and sensory panel analyses to fully map its scent profile, including odor threshold, intensity, and character.

  • Performance and Stability Testing: Evaluating its performance in a variety of fragrance applications and under different environmental conditions.

  • In-depth Safety Assessment: Performing the necessary toxicological studies to ensure its safety for use in consumer products.

By systematically addressing these research areas, the fragrance industry can unlock the potential of this compound and potentially add a new and valuable ingredient to the perfumer's palette.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Flavonoids from 2',3'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids represent a diverse and pharmacologically significant class of natural products, renowned for their broad therapeutic potential. This document provides a comprehensive technical guide for the synthesis of flavonoids, specifically utilizing 2',3'-Dimethoxyacetophenone as a versatile starting material. We delve into the critical preparatory step of selective demethylation to unmask the essential 2'-hydroxyl group, a prerequisite for cyclization in most classical flavonoid syntheses. Detailed, step-by-step protocols for the Claisen-Schmidt condensation to yield chalcones and subsequent cyclization to flavanones, as well as the Baker-Venkataraman rearrangement and Allan-Robinson reaction for the direct synthesis of flavones, are presented. The rationale behind key experimental choices, reaction mechanisms, and expected outcomes are thoroughly discussed to ensure scientific integrity and reproducibility. This guide is intended to empower researchers in medicinal chemistry and drug discovery with the practical knowledge to synthesize novel flavonoid derivatives for further biological evaluation.

Introduction: The Significance of Flavonoids and the Utility of this compound

Flavonoids are a large family of polyphenolic compounds ubiquitously found in plants, forming an integral part of the human diet.[1][2] Their characteristic C6-C3-C6 skeleton gives rise to a wide array of subclasses, including flavones, flavonols, flavanones, and isoflavones.[1] The extensive pharmacological activities attributed to flavonoids, such as antioxidant, anti-inflammatory, antiviral, and anticancer properties, have established them as privileged scaffolds in drug discovery.[2][3]

The synthetic accessibility of the flavonoid core is crucial for the development of novel therapeutic agents and for conducting structure-activity relationship (SAR) studies. This compound emerges as a valuable and strategic starting material for the synthesis of 8-methoxy substituted flavonoids. The methoxy group at the 3'-position can be retained in the final flavonoid structure, leading to derivatives with potentially unique biological activities. However, a critical consideration for many classical flavonoid synthesis routes is the necessity of a free hydroxyl group at the 2'-position of the acetophenone precursor to facilitate the final cyclization step. Therefore, the journey from this compound to the target flavonoid often commences with a selective demethylation reaction.

Strategic Overview: Synthetic Pathways from this compound

The synthesis of flavonoids from this compound is a multi-step process that offers access to various flavonoid subclasses. The general strategy involves an initial selective demethylation, followed by one of several classical condensation and cyclization reactions. The choice of the subsequent synthetic route dictates the final flavonoid scaffold.

G A This compound B Selective Demethylation (2'-OH) A->B Step 1 C 2'-Hydroxy-3'-methoxyacetophenone B->C D Claisen-Schmidt Condensation C->D Pathway A H Baker-Venkataraman Rearrangement C->H Pathway B J Allan-Robinson Reaction C->J Pathway C E 2'-Hydroxy-3'-methoxychalcone D->E F Cyclization E->F G 8-Methoxyflavanone F->G I 8-Methoxyflavone H->I J->I

Figure 1: General synthetic strategies for flavonoids starting from this compound.

Preparatory Step: Selective Demethylation

Causality: The 2'-hydroxyl group is mechanistically essential for the intramolecular cyclization that forms the pyranone ring of the flavonoid core in reactions like the Claisen-Schmidt condensation followed by cyclization, the Baker-Venkataraman rearrangement, and the Allan-Robinson reaction. Therefore, the selective removal of the methyl group at the 2'-position of this compound is a critical initial transformation. Reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are commonly employed for the cleavage of aryl methyl ethers. The ortho-acetyl group can influence the selectivity of this reaction.

Protocol 3.1: Selective Demethylation of this compound

This protocol describes a general procedure for the selective demethylation at the 2'-position. Optimization may be required based on laboratory-specific conditions.

Materials

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound180.191.80 g10
Boron tribromide (BBr₃) (1M in DCM)250.5211 mL11
Dichloromethane (DCM), anhydrous84.9350 mL-
Methanol32.0420 mL-
Saturated Sodium Bicarbonate (NaHCO₃) soln.84.01As needed-
Water (deionized)18.02As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.80 g, 10 mmol) and dissolve in anhydrous dichloromethane (DCM, 30 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of BBr₃: Slowly add a 1M solution of boron tribromide in DCM (11 mL, 11 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol (20 mL). Caution: This is an exothermic reaction.

  • Work-up: Wash the reaction mixture with water (2 x 30 mL) and then with a saturated sodium bicarbonate solution (2 x 30 mL).

  • Extraction and Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude 2'-hydroxy-3'-methoxyacetophenone can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the desired product.

Pathway A: Claisen-Schmidt Condensation to 8-Methoxyflavanones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde to form a chalcone.[4][5] The resulting 2'-hydroxy-3'-methoxychalcone can then be cyclized under acidic or basic conditions to yield the corresponding 8-methoxyflavanone.[6]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 2'-Hydroxy-3'-methoxyacetophenone C Base (e.g., KOH) A->C B Aromatic Aldehyde B->C D 2'-Hydroxy-3'-methoxychalcone C->D E 2'-Hydroxy-3'-methoxychalcone F Acid or Base Catalyst E->F G 8-Methoxyflavanone F->G

Figure 2: Workflow for the synthesis of 8-methoxyflavanones via Claisen-Schmidt condensation.
Protocol 4.1: Synthesis of a 2'-Hydroxy-3'-methoxychalcone

Materials

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2'-Hydroxy-3'-methoxyacetophenone166.171.66 g10
Aromatic Aldehyde (e.g., Benzaldehyde)106.121.06 g10
Potassium Hydroxide (KOH)56.112.24 g40
Ethanol (95%)46.0730 mL-
Water18.0220 mL-
Hydrochloric Acid (HCl), 10% aq.36.46As needed-

Procedure

  • Reactant Solution: In a 100 mL round-bottom flask, dissolve 2'-hydroxy-3'-methoxyacetophenone (1.66 g, 10 mmol) and the chosen aromatic aldehyde (10 mmol) in ethanol (30 mL).

  • Catalyst Solution: In a separate beaker, prepare a solution of potassium hydroxide (2.24 g, 40 mmol) in water (20 mL).

  • Reaction Initiation: Slowly add the KOH solution dropwise to the stirred ethanolic solution of the reactants at room temperature. A color change is typically observed.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture to a pH of ~5-6 by the slow addition of 10% HCl with constant stirring. The crude chalcone will precipitate as a solid.

  • Isolation and Purification: Collect the product by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 4.2: Cyclization to an 8-Methoxyflavanone

Materials

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2'-Hydroxy-3'-methoxychalcone(Varies)1.0 g(Varies)
Acetic Acid, glacial60.0520 mL-
Sulfuric Acid, concentrated98.082-3 drops-

Procedure

  • Reaction Setup: Dissolve the 2'-hydroxy-3'-methoxychalcone (1.0 g) in glacial acetic acid (20 mL) in a 50 mL round-bottom flask.

  • Catalyst Addition: Add a few drops of concentrated sulfuric acid to the solution.

  • Heating: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Isolation and Purification: Collect the precipitated flavanone by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol.

Pathway B: Baker-Venkataraman Rearrangement to 8-Methoxyflavones

The Baker-Venkataraman rearrangement is a classic method for the synthesis of flavones.[7][8] It involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the flavone.[9]

G A 2'-Hydroxy-3'-methoxyacetophenone B Acylation (e.g., Benzoyl Chloride) A->B C 2-Benzoyloxy-3-methoxyacetophenone B->C D Base-catalyzed Rearrangement (KOH/Pyridine) C->D E 1-(2-Hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione D->E F Acid-catalyzed Cyclization (H₂SO₄/AcOH) E->F G 8-Methoxyflavone F->G

Figure 3: Reaction sequence for the Baker-Venkataraman synthesis of 8-methoxyflavone.
Protocol 5.1: Synthesis of an 8-Methoxyflavone

Step 1: Acylation of 2'-Hydroxy-3'-methoxyacetophenone

  • In a suitable flask, dissolve 2'-hydroxy-3'-methoxyacetophenone (1.66 g, 10 mmol) in pyridine (10 mL).

  • Add benzoyl chloride (1.55 g, 11 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into a beaker containing ice and 5% HCl.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain 2-benzoyloxy-3-methoxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude 2-benzoyloxy-3-methoxyacetophenone (10 mmol) in pyridine (15 mL).

  • Add powdered potassium hydroxide (1.12 g, 20 mmol) and heat the mixture to 50-60 °C for 1-2 hours.[9]

  • Cool the reaction mixture and acidify with 10% acetic acid.

  • Collect the precipitated 1,3-diketone by vacuum filtration and wash with water.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the crude 1,3-diketone from the previous step in glacial acetic acid (25 mL).

  • Add concentrated sulfuric acid (0.5 mL) with stirring.

  • Heat the mixture in a boiling water bath for 1 hour.[9]

  • Pour the hot reaction mixture onto crushed ice with stirring.

  • Collect the crude flavone product by vacuum filtration and wash with water until the filtrate is neutral.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure 8-methoxyflavone.

Pathway C: Allan-Robinson Reaction to 8-Methoxyflavones

The Allan-Robinson reaction provides a direct route to flavones by condensing an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt.[10][11]

Protocol 6.1: Synthesis of an 8-Methoxyflavone

Materials

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2'-Hydroxy-3'-methoxyacetophenone166.171.66 g10
Aromatic Anhydride (e.g., Benzoic Anhydride)226.234.52 g20
Sodium Salt of Aromatic Acid (e.g., Sodium Benzoate)144.101.44 g10

Procedure

  • Reaction Mixture: In a round-bottom flask, thoroughly mix 2'-hydroxy-3'-methoxyacetophenone (1.66 g, 10 mmol), the aromatic anhydride (20 mmol), and the sodium salt of the corresponding aromatic acid (10 mmol).

  • Heating: Heat the mixture to 180-200 °C for 4-6 hours.

  • Hydrolysis: Cool the reaction mixture and add 10% aqueous sodium hydroxide solution. Heat the mixture to boiling for 15-20 minutes to hydrolyze any unreacted anhydride and esters.

  • Work-up: Cool the solution and filter if necessary. Acidify the filtrate with dilute hydrochloric acid.

  • Isolation and Purification: Collect the precipitated crude flavone by vacuum filtration, wash with water, and dry. Purify the product by recrystallization from a suitable solvent.

Characterization of Synthesized Flavonoids

The structural elucidation of the synthesized flavonoids is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the flavonoid backbone and the substitution pattern. The chemical shifts of the protons and carbons in the A, B, and C rings provide detailed structural information.[12]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. Fragmentation patterns can also offer structural clues.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl group (C=O) of the pyranone ring and hydroxyl groups (-OH).

Conclusion

This compound serves as a strategic and adaptable starting material for the synthesis of a variety of 8-methoxy substituted flavonoids. The key to its successful utilization lies in the initial selective demethylation to unmask the 2'-hydroxyl group. Following this crucial step, established synthetic methodologies such as the Claisen-Schmidt condensation, Baker-Venkataraman rearrangement, and Allan-Robinson reaction can be effectively employed to construct the desired flavonoid core. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the synthesis of novel flavonoid derivatives with potential applications in medicinal chemistry and drug discovery.

References

Application Notes & Protocols: 2',3'-Dimethoxyacetophenone as a Versatile Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2',3'-Dimethoxyacetophenone is a valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern, featuring two activating methoxy groups on the aromatic ring and a reactive acetyl moiety, provides multiple sites for strategic chemical modification. This guide offers an in-depth exploration of its chemical reactivity and utility in the synthesis of complex molecular architectures and biologically active scaffolds. We provide detailed, field-proven protocols for key transformations, including electrophilic aromatic substitution and Claisen-Schmidt condensation, explaining the causality behind experimental choices to ensure reproducibility and success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their synthetic campaigns.

Introduction: The Strategic Value of this compound

The acetophenone framework is a cornerstone in synthetic organic chemistry, serving as a foundational structure for a vast array of more complex molecules.[1] Within this class, this compound presents a particularly interesting profile for medicinal chemists. The molecule's value is derived from three key structural features:

  • The Aromatic Ring: A stable scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties.

  • The Acetyl Group: The carbonyl and α-methyl groups are hubs of reactivity, enabling chain elongation, heterocycle formation, and other crucial carbon-carbon bond-forming reactions.

  • The Dimethoxy Substituents: The methoxy groups at the 2' and 3' positions are strong electron-donating groups. They significantly influence the electronic properties of the aromatic ring, activating it towards electrophilic substitution and directing the regioselectivity of these reactions.[1]

This unique combination of features makes this compound an ideal starting material for creating libraries of diverse compounds for drug discovery programs, particularly in the synthesis of flavonoids, chalcones, and other heterocyclic systems known for their wide range of pharmacological activities.[2][3]

Core Synthetic Applications & Key Transformations

The utility of this compound is best demonstrated through its application in fundamental synthetic transformations that build molecular complexity. Below, we detail the chemistry and provide validated protocols for two such cornerstone reactions.

Application Note 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a critical class of intermediates in the synthesis of flavonoids and other heterocyclic compounds.[4] They are also recognized for their own broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[4][5] The most reliable method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde.[4]

The reaction mechanism is initiated by the deprotonation of the α-carbon of this compound by a strong base (e.g., NaOH), forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start This compound + Aromatic Aldehyde dissolve Dissolve reactants in Ethanol start->dissolve add_base Add aq. NaOH solution (Catalyst) dissolve->add_base stir Stir at room temperature (2-24 hours) add_base->stir monitor Monitor reaction by TLC stir->monitor pour Pour into ice water & acidify with HCl monitor->pour filter Filter precipitate pour->filter wash Wash with cold water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure Chalcone Derivative recrystallize->product

Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Protocol 1: Synthesis of (E)-1-(2,3-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

This protocol details the base-catalyzed condensation of this compound with 4-nitrobenzaldehyde, a representative electron-deficient aldehyde.

Materials & Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
This compoundC₁₀H₁₂O₃180.201.80 g10.0
4-NitrobenzaldehydeC₇H₅NO₃151.121.51 g10.0
Sodium Hydroxide (NaOH)NaOH40.001.0 g25.0
Ethanol (95%)C₂H₅OH46.0740 mL-
Deionized WaterH₂O18.02100 mL-
Hydrochloric Acid (conc.)HCl36.46~2 mL-

Step-by-Step Methodology

  • Preparation: In a 250 mL Erlenmeyer flask, dissolve 1.80 g (10.0 mmol) of this compound and 1.51 g (10.0 mmol) of 4-nitrobenzaldehyde in 25 mL of 95% ethanol. Stir the mixture with a magnetic stir bar until all solids are dissolved.

  • Reaction Initiation: In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of NaOH in 15 mL of deionized water and cooling to room temperature. Add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over 10 minutes. A significant color change and the formation of a precipitate should be observed.

  • Reaction Execution: Allow the mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The disappearance of the aldehyde spot indicates reaction completion.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing approximately 100 g of crushed ice. Slowly acidify the mixture by adding concentrated HCl dropwise until it is neutral to litmus paper. This step protonates the phenoxide and neutralizes excess base.

  • Purification: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 30 mL) to remove inorganic salts. The crude product is then purified by recrystallization from hot ethanol to yield the pure chalcone. Dry the crystals in a vacuum oven.

Application Note 2: Regioselective Nitration via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing the aromatic ring.[1] In this compound, the two methoxy groups are strong activating ortho-, para-directing groups. The acetyl group is a deactivating, meta-directing group. The combined directive effects of these substituents control the regioselectivity of incoming electrophiles. The positions ortho and para to the methoxy groups (C-4', C-5', and C-6') are the most activated sites. Careful control of reaction conditions is necessary to achieve selective substitution and avoid potential side reactions like oxidation or demethylation.[1]

Nitration_Pathway start This compound product Nitro-2',3'-dimethoxyacetophenone (Mixture of Isomers) start->product Electrophilic Aromatic Substitution reagents Nitrating Agent (HNO3 / H2SO4) reagents->product conditions Controlled Temperature (e.g., 0 °C) conditions->product

Caption: Conceptual workflow for the nitration of this compound.

Protocol 2: Synthesis of Nitro-2',3'-dimethoxyacetophenone

This protocol provides a general method for the nitration of the aromatic ring. Note that this reaction will likely produce a mixture of isomers, which will require careful chromatographic separation.

Materials & Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
This compoundC₁₀H₁₂O₃180.201.80 g98%
Sulfuric Acid (conc.)H₂SO₄98.0810 mL98%
Nitric Acid (fuming)HNO₃63.011.0 mL>90%
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrous
Crushed IceH₂O18.02~100 g-
Sodium Bicarbonate (sat. aq.)NaHCO₃84.0150 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-

Step-by-Step Methodology

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.80 g of this compound in 10 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Nitrating Agent Preparation: In a separate, dry test tube, carefully prepare the nitrating mixture by adding 1.0 mL of fuming nitric acid to 2 mL of cold, concentrated sulfuric acid.

  • Reaction Execution: Add the nitrating mixture dropwise to the stirred solution of the acetophenone over 20 minutes, ensuring the internal temperature does not rise above 10 °C. After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto ~100 g of crushed ice in a 500 mL beaker. A precipitate should form. Allow the ice to melt, then neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The resulting isomeric mixture must be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the individual nitro-isomers.

Conclusion

This compound is a powerful and adaptable building block for medicinal chemistry. The protocols provided herein for Claisen-Schmidt condensation and electrophilic nitration represent fundamental transformations that open the door to a wide variety of complex molecular scaffolds. By leveraging its inherent reactivity, researchers can efficiently synthesize libraries of chalcones, flavonoids, and other functionalized aromatic compounds. The strategic application of this synthon can significantly accelerate lead discovery and optimization efforts in the development of novel therapeutic agents.

References

Application Notes and Protocols for Claisen-Schmidt Condensation with 2',3'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, essential for the preparation of α,β-unsaturated ketones, known as chalcones. This application note provides a comprehensive guide to the synthesis of chalcones utilizing 2',3'-dimethoxyacetophenone as the ketone precursor. Chalcones are a significant class of compounds in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details the reaction mechanism, provides step-by-step experimental protocols, and offers insights into troubleshooting and optimization strategies to ensure high-yield and high-purity synthesis of the target chalcone derivatives.

Introduction

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core structure, are precursors for flavonoids and isoflavonoids in plants. The versatility of the Claisen-Schmidt condensation, a type of crossed-aldol condensation, allows for the synthesis of a diverse library of chalcone analogues. This reaction typically involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative. The use of this compound as the ketone component introduces methoxy substituents into the resulting chalcone scaffold, which can significantly influence the biological activity of the final compound.

Principle of the Reaction: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through the following key steps:

  • Enolate Formation: A hydroxide ion abstracts an acidic α-proton from the this compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This nucleophilic attack results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the final chalcone product.

Experimental Protocols

This section outlines a general protocol for the base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones from this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC10H12O3180.20101.0
Aromatic AldehydeVariesVaries101.0
Sodium Hydroxide (NaOH)NaOH40.00202.0
Ethanol (95%)C2H5OH46.07-Solvent
Hydrochloric Acid (10%)HCl36.46-For neutralization
Distilled WaterH2O18.02-For workup
Step-by-Step Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.80 g (10 mmol) of this compound and an equimolar amount (10 mmol) of the desired aromatic aldehyde in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: While stirring vigorously, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, but some reactions may require longer times, up to 24-72 hours, depending on the reactivity of the aldehyde. A color change or the formation of a precipitate often indicates product formation.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing about 50 mL of crushed ice and water.

  • Neutralization: Slowly acidify the mixture with 10% hydrochloric acid (HCl) with constant stirring until the pH is approximately 7. This will cause the crude chalcone product to precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold water to remove any inorganic impurities.

  • Drying: Dry the collected solid in a desiccator or a vacuum oven.

Purification

The crude chalcone product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization prep_reactants Dissolve this compound and Aromatic Aldehyde in Ethanol add_base Slowly Add NaOH Solution to Reactant Mixture prep_reactants->add_base prep_base Prepare 10% NaOH Solution prep_base->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor pour Pour into Ice-Cold Water monitor->pour Reaction Complete neutralize Neutralize with 10% HCl pour->neutralize filter Collect Precipitate by Filtration neutralize->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize (MP, IR, NMR, MS) dry->characterize

Caption: Experimental workflow for chalcone synthesis.

Troubleshooting and Optimization

Issue Potential Cause(s) Solution(s)
Low Yield Incomplete reaction, side reactions (e.g., Cannizzaro reaction, self-condensation of ketone).- Increase reaction time or temperature. - Use a milder base or lower concentration of

Application Notes and Protocols for the Synthesis of Chalcone Derivatives from 2',3'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chalcones in Medicinal Chemistry

Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules.[1] Chemically, they are 1,3-diaryl-2-propen-1-ones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a privileged scaffold in medicinal chemistry, bestowing upon chalcone derivatives a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2] The ease of their synthesis, primarily through the Claisen-Schmidt condensation, makes them attractive targets for the development of novel therapeutic agents.[3] This document provides a detailed guide to the synthesis of chalcone derivatives using 2',3'-dimethoxyacetophenone as a key starting material.

Principle of the Reaction: The Claisen-Schmidt Condensation

The synthesis of chalcones from this compound is achieved via a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde with a ketone that possesses α-hydrogens, such as this compound.[4] The reaction proceeds through an aldol condensation followed by a dehydration step to yield the more thermodynamically stable α,β-unsaturated ketone, which is the chalcone.[5]

The general mechanism involves three key steps:

  • Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone derivative to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to form the chalcone.

Experimental Workflow Overview

The synthesis, purification, and characterization of chalcone derivatives from this compound follows a logical and systematic workflow.

Chalcone Synthesis Workflow A Reactant Preparation: This compound & Aromatic Aldehyde B Base-Catalyzed Condensation: Claisen-Schmidt Reaction A->B Dissolve in Ethanol C Reaction Monitoring: Thin Layer Chromatography (TLC) B->C Stir at Room Temperature D Work-up & Isolation: Precipitation & Filtration C->D Reaction Complete E Purification: Recrystallization or Column Chromatography D->E Crude Product F Characterization: MP, IR, NMR, Mass Spectrometry E->F Pure Chalcone

Caption: General workflow for the synthesis and characterization of chalcones.

Detailed Experimental Protocols

Two primary protocols are presented here: a conventional solution-phase synthesis and a solvent-free "green" chemistry approach.

Protocol 1: Conventional Synthesis in Ethanolic Solution

This is a standard and widely applicable method for chalcone synthesis.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Hydrochloric Acid (HCl), dilute solution (e.g., 10%)

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 to 1.1 equivalents of the desired aromatic aldehyde in a minimal amount of ethanol with stirring.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-60% (w/v) aqueous solution of NaOH or KOH dropwise.[6] A color change and increase in turbidity are typically observed.

  • Reaction: Continue to stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v).[2]

  • Product Precipitation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and distilled water.[6]

  • Neutralization: Acidify the mixture by the slow addition of dilute HCl until the pH is neutral (pH ~7). This will cause the chalcone product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold distilled water until the filtrate is neutral to litmus paper. This removes any inorganic impurities.

  • Drying and Purification: Dry the crude product in a desiccator or a vacuum oven at a low temperature. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[1]

Protocol 2: Solvent-Free Synthesis via Grinding (Green Chemistry Approach)

This method reduces the use of organic solvents, often leading to shorter reaction times and a simpler work-up.[1]

Materials:

  • This compound

  • Substituted Aromatic Aldehyde

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), powdered

  • Mortar and pestle

  • Spatula

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Grinding of Reactants: Place equimolar amounts of this compound, the aromatic aldehyde, and powdered NaOH or KOH in a mortar.

  • Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.

  • Work-up: After grinding, add cold water to the mortar and continue to grind to break up the solid.

  • Isolation: Transfer the contents to a beaker, and collect the solid product by vacuum filtration.

  • Washing: Wash the solid thoroughly with water until the filtrate is neutral.

  • Drying and Purification: The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.[1]

Data Presentation: Characterization of Synthesized Chalcones

The structure and purity of the synthesized chalcones must be confirmed using standard analytical techniques.

Analytical Technique Purpose Expected Observations
Melting Point Determination of purity.A sharp and defined melting point range indicates high purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for C=O (conjugated ketone) around 1650 cm⁻¹, C=C (alkene) around 1580 cm⁻¹, and C-O (methoxy groups) around 1250 cm⁻¹.[6][7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the proton environment in the molecule.Doublets for the α and β vinyl protons with a coupling constant (J) of ~15-16 Hz, confirming the trans configuration. Signals for aromatic and methoxy protons in their respective regions.[8]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Determination of the carbon skeleton.Signals for the carbonyl carbon, vinyl carbons, and aromatic carbons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the synthesized chalcone.[6]

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the reaction time, using a different base (KOH is sometimes reported to give better yields than NaOH), or ensuring the freshness of the aldehyde.

  • Side Reactions: Aromatic aldehydes without α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base, which can reduce the yield of the desired chalcone. Using an appropriate stoichiometry of reactants and controlling the reaction temperature can minimize this.

  • Purification Challenges: If recrystallization is difficult, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is an effective alternative for purification.[1]

Conclusion

The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of chalcone derivatives from this compound. Both the conventional solution-phase and solvent-free grinding methods offer effective routes to these valuable compounds. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining high yields of pure products. The synthesized chalcones can then be used for further investigation into their promising biological activities.

References

Application Notes & Protocols for the Use of 2',3'-Dimethoxyacetophenone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2',3'-Dimethoxyacetophenone is a strategically important aromatic ketone that serves as a versatile scaffold in medicinal chemistry and pharmaceutical development. The specific arrangement of its two methoxy groups and the reactive acetyl moiety provides a unique platform for constructing complex molecular architectures found in a variety of biologically active compounds. This guide offers an in-depth exploration of this compound, detailing its chemical properties, reactivity, and application in the synthesis of key pharmaceutical intermediates. We provide validated, step-by-step protocols for its functionalization, explain the scientific rationale behind experimental choices, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Acetophenone Core

The acetophenone framework is a foundational building block in synthetic organic chemistry, prized for its dual reactivity at the carbonyl group and the aromatic ring.[1] In medicinal chemistry, this core is a common feature in numerous active pharmaceutical ingredients (APIs). The introduction of substituents, such as methoxy (-OCH₃) groups, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1]

This compound is distinguished by its vicinal methoxy substituents. This specific arrangement creates a unique electronic and steric environment that directs the regioselectivity of subsequent chemical transformations, offering pathways to specific isomers that might be challenging to synthesize otherwise.[1] Its utility lies in its capacity to be elaborated into more complex heterocyclic and polyfunctional molecules, which are often the cornerstones of modern therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference(s)
CAS Number 38480-94-3
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Solid
Boiling Point 143-144 °C / 14 Torr[2]
Density 1.1 ± 0.1 g/cm³[2]

Spectroscopic Data Summary:

TechniqueData Interpretation
¹H NMR The proton NMR spectrum is essential for confirming the substitution pattern. Expected signals would include two distinct methoxy singlets, an acetyl methyl singlet, and three aromatic protons exhibiting characteristic splitting patterns for a 1,2,3-trisubstituted benzene ring.
¹³C NMR The carbon NMR spectrum will show ten distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule, including the carbonyl carbon, two methoxy carbons, the acetyl methyl carbon, and six aromatic carbons.
Mass Spec (EI) The electron ionization mass spectrum would prominently feature the molecular ion (M⁺) peak at m/z 180, confirming the molecular weight.
IR Spectroscopy The infrared spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch, typically around 1670-1690 cm⁻¹, and C-O stretching bands for the methoxy groups.

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is governed by two main features: the acetyl group and the electron-rich aromatic ring. The methoxy groups are strong ortho-, para-directing activators for electrophilic aromatic substitution (EAS), while the acetyl group is a meta-directing deactivator.[1] The interplay of these effects dictates the regiochemical outcome of reactions on the aromatic ring.

Caption: Key synthetic transformations of this compound.

Electrophilic Aromatic Substitution (EAS)

The two methoxy groups strongly activate the ring towards electrophiles.[1] The potential sites for substitution are the 4'-, 5'-, and 6'-positions. The powerful activating effects of the methoxy groups generally overcome the deactivating effect of the acetyl group.[1] Steric hindrance from the adjacent acetyl and 3'-methoxy groups can influence accessibility, making the 4'- and 6'- positions the most probable sites of attack.[1] Careful control of reaction conditions is necessary to achieve desired regioselectivity and prevent side reactions like demethylation.[1]

Reactions at the Acetyl Group

The acetyl group is a versatile handle for building molecular complexity.

  • Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with aldehydes in a Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids, pyrimidines, and pyrazolines.[3][4]

  • Halogenation: The α-position can be halogenated under acidic or basic conditions, providing an electrophilic site for subsequent nucleophilic substitution.

  • Oxidation/Reduction: The ketone can be reduced to a secondary alcohol or completely to an ethyl group. Alternatively, it can undergo Baeyer-Villiger oxidation to form an ester.

Experimental Protocols

Disclaimer: All chemical procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5] A thorough risk assessment should be conducted before starting any reaction.[5]

Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to form a chalcone, a key intermediate for various heterocyclic pharmaceuticals.

Chalcone_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Characterization A Dissolve 2',3'-DMA & Aldehyde in Ethanol B Add aq. KOH dropwise at room temperature A->B C Stir for 12-24h Monitor by TLC B->C D Pour into ice water & Acidify with HCl C->D E Filter precipitated solid D->E F Wash with cold water E->F G Recrystallize from Ethanol F->G H Characterize: NMR, IR, MS, M.P. G->H

Caption: Experimental workflow for chalcone synthesis.

Materials:

  • This compound (1.0 eq.)

  • 4-Chlorobenzaldehyde (1.0 eq.)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound and 4-chlorobenzaldehyde in a minimal amount of ethanol with stirring.

  • Base Addition: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH. Slowly add this solution dropwise to the stirred ethanolic mixture at room temperature. A color change is typically observed as the reaction proceeds.[3]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.[3] Carefully acidify the mixture to a pH of ~5-6 by the slow addition of 10% HCl with constant stirring. This neutralizes the excess base and precipitates the crude chalcone product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[3]

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry, and determine its melting point.

Rationale: The strong base (KOH) deprotonates the α-carbon of the acetophenone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the non-enolizable aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (chalcone). Ethanol is a common solvent as it solubilizes the reactants and is compatible with the aqueous base.

Protocol 2: Electrophilic Nitration of the Aromatic Ring

This protocol outlines a method for the introduction of a nitro (-NO₂) group onto the aromatic ring, a common step in the synthesis of many pharmaceutical intermediates. The nitro group can be subsequently reduced to an amine, which is a key functional group for further derivatization.

Materials:

  • This compound (1.0 eq.)

  • Fuming nitric acid

  • Acetic anhydride

  • Crushed ice

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, add this compound and acetic anhydride. Cool the mixture to 0 °C in an ice-salt bath.

  • Nitrating Agent Addition: Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the internal temperature does not rise above 5-10 °C.

    • Causality: This step is highly exothermic. Maintaining a low temperature is critical to prevent over-nitration and potential side reactions, such as oxidation or demethylation, which can occur with strong nitrating agents.[1] Acetic anhydride serves to moderate the reactivity of the nitric acid.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude nitrated product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Safety and Handling

This compound, like many chemical reagents, requires careful handling to minimize risk.

  • General Precautions: Handle in a well-ventilated chemical fume hood.[6] Avoid contact with skin, eyes, and clothing.[6] Avoid formation of dust and aerosols.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[6][7] If dust generation is likely, a NIOSH-approved respirator should be used.[6]

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[7][8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, consult a physician.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] It may be light-sensitive.[6]

Conclusion

This compound is a high-value starting material for the synthesis of diverse pharmaceutical intermediates. Its unique substitution pattern provides a handle for regioselective functionalization of the aromatic ring, while the acetyl group offers a reliable site for carbon-carbon bond formation and elaboration into various heterocyclic systems. The protocols and guidelines presented here provide a solid foundation for researchers to confidently and safely incorporate this versatile building block into their synthetic strategies, accelerating the discovery and development of new therapeutic agents.

References

The Versatile Role of 2',3'-Dimethoxyacetophenone in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Building Block

2',3'-Dimethoxyacetophenone, a polysubstituted aromatic ketone, serves as a pivotal precursor in the landscape of organic synthesis. Its strategic placement of methoxy and acetyl functional groups on the aromatic ring allows for a diverse array of chemical transformations, making it a valuable starting material for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. We will delve into its role in the synthesis of biologically active chalcones, flavonoids, and various heterocyclic scaffolds, underscoring its significance in medicinal chemistry and materials science.

Core Reactivity and Synthetic Utility

The chemical behavior of this compound is primarily dictated by the interplay of its three functional groups: the acetyl group and the two methoxy groups. The methoxy groups at the 2' and 3' positions are electron-donating and act as ortho-, para-directors in electrophilic aromatic substitution reactions. Conversely, the acetyl group is an electron-withdrawing, meta-directing group. This electronic landscape makes the aromatic ring highly activated and amenable to a variety of substitutions. The acetyl group's α-protons are acidic, enabling enolate formation, which is the cornerstone of its utility in condensation reactions.

Application in Chalcone Synthesis via Claisen-Schmidt Condensation

A primary and highly effective application of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) through the Claisen-Schmidt condensation. Chalcones are not only important synthetic intermediates but also exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Mechanistic Insight: The Driving Forces of Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction that proceeds through a series of well-defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

  • Enolate Formation: A strong base, such as potassium hydroxide (KOH), abstracts an acidic α-proton from the acetyl group of this compound. This deprotonation is facilitated by the electron-withdrawing nature of the carbonyl group, leading to the formation of a resonance-stabilized enolate ion. The choice of a strong base is critical to ensure a sufficient concentration of the enolate for the subsequent reaction.

  • Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of an aromatic aldehyde. This step forms a new carbon-carbon bond and results in a β-hydroxy ketone intermediate, also known as an aldol adduct.

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to form a thermodynamically stable α,β-unsaturated carbonyl system. This step is often the driving force for the reaction, leading to the formation of the conjugated chalcone product.

Caption: Mechanism of the Claisen-Schmidt condensation.

Detailed Protocol: Synthesis of a 2',3'-Dimethoxychalcone Derivative

This protocol provides a representative method for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the substituted benzaldehyde in a suitable amount of ethanol with stirring.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-50% (w/v) aqueous solution of KOH dropwise. A color change is often observed, indicating the initiation of the reaction.

  • Reaction Monitoring: Continue to stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).

  • Work-up and Isolation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.

  • Acidification: Acidify the mixture by the slow addition of a 10% HCl solution until the pH is acidic (approximately pH 2-3). This will cause the chalcone product to precipitate.

  • Filtration: Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water until the filtrate is neutral, and allow it to air dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

Reactant 1Reactant 2ProductYield (%)Melting Point (°C)
This compound4-Chlorobenzaldehyde(E)-1-(2,3-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one~85-95Varies
This compound4-Methoxybenzaldehyde(E)-1-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~80-90Varies

Note: Yields and melting points are typical and can vary based on specific reaction conditions and the purity of reactants.

Gateway to Heterocyclic Scaffolds: Cyclization of Chalcones

The α,β-unsaturated ketone moiety of chalcones derived from this compound makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds with significant pharmacological potential.[2]

Chalcone_to_Heterocycles Chalcone 2',3'-Dimethoxychalcone Pyrimidine Pyrimidines Chalcone->Pyrimidine + Urea/Thiourea Pyrazole Pyrazoles Chalcone->Pyrazole + Hydrazine Flavone Flavones Chalcone->Flavone Oxidative Cyclization

Caption: Chalcones as precursors to various heterocycles.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic compounds that are components of nucleic acids and several important drugs. Chalcones can be readily converted to pyrimidine derivatives by reaction with urea or thiourea in the presence of a base.[3]

Protocol: Synthesis of a Pyrimidine Derivative

  • Reaction Setup: In a round-bottom flask, dissolve the 2',3'-dimethoxychalcone (1.0 eq.) and urea or thiourea (1.2 eq.) in ethanol.

  • Base Addition: Add a solution of potassium hydroxide in ethanol and reflux the mixture for 6-8 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Isolation: The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pyrimidine derivative.

Synthesis of Flavones: Oxidative Cyclization

Flavonoids are a large class of plant secondary metabolites with a wide range of biological activities.[4] Flavones, a subclass of flavonoids, can be synthesized from chalcones through an oxidative cyclization reaction. This typically requires a hydroxyl group at the 2'-position of the chalcone. Therefore, a demethylation step of the 2'-methoxy group of the 2',3'-dimethoxychalcone is necessary prior to or in situ during cyclization.

Protocol: Synthesis of a Flavone Derivative

  • Demethylation (if required): The 2'-methoxy group of the chalcone can be selectively demethylated using reagents like boron tribromide (BBr₃) to yield the corresponding 2'-hydroxychalcone.

  • Oxidative Cyclization: The 2'-hydroxychalcone is then subjected to oxidative cyclization using reagents like iodine in DMSO or selenium dioxide to afford the flavone.[5]

  • Purification: The crude flavone is purified by column chromatography or recrystallization.

Friedel-Crafts Acylation: A Direct Route to this compound

For researchers who need to synthesize this compound, the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) is a common and effective method. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[6]

Mechanistic Considerations

The Friedel-Crafts acylation is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The Lewis acid coordinates to the acylating agent (e.g., acetyl chloride or acetic anhydride), generating a highly electrophilic acylium ion. The electron-rich 1,2-dimethoxybenzene then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the acylated product. The regioselectivity of the acylation is influenced by the directing effects of the two methoxy groups.

Caption: Mechanism of Friedel-Crafts acylation.

Protocol: Synthesis of this compound

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Acetyl chloride or Acetic anhydride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of 1,2-dimethoxybenzene (1.0 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred suspension.

  • Acylation: After the addition of 1,2-dimethoxybenzene, add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands out as a highly versatile and valuable building block in organic synthesis. Its utility in the straightforward synthesis of chalcones, which in turn serve as precursors to a multitude of biologically active heterocyclic compounds, makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols and mechanistic discussions provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new therapeutic agents and functional materials.

References

Application Notes & Protocols: 2',3'-Dimethoxyacetophenone as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Acetophenone Core and the Strategic Advantage of 2',3'-Dimethoxy Substitution

The acetophenone framework is a cornerstone in medicinal chemistry, serving as a fundamental building block for a multitude of biologically active molecules.[1] Its simple, modifiable structure, consisting of an acetyl group attached to a benzene ring, allows for extensive chemical transformations, making it an invaluable starting point for synthesizing complex therapeutic agents.[1][2] The strategic placement of substituents on the phenyl ring is a key determinant of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.[2]

Among the various substitution patterns, the dimethoxy arrangement offers a unique combination of electronic and steric properties. The introduction of methoxy (-OCH3) groups can significantly alter a compound's lipophilicity, hydrogen bonding capacity, and interaction with biological targets.[1] While isomers like 2',4'- and 3',4'-dimethoxyacetophenone are common intermediates, the 2',3'-dimethoxyacetophenone scaffold is a less explored, yet highly promising, platform for generating novel molecular entities. The ortho- and meta-positioning of the methoxy groups creates a distinct electronic and steric environment that can be exploited to achieve novel interactions with biological targets. This application note provides a comprehensive guide for researchers, outlining synthetic strategies, derivatization protocols, and potential therapeutic applications stemming from the this compound core.

Therapeutic Potential: Inferring Activity from Related Analogs

While direct biological activity data for this compound itself is limited in public literature, the extensive research on related substituted acetophenones provides a strong rationale for its exploration in several therapeutic areas. The biological activities of acetophenone derivatives are significantly influenced by the nature and position of substituents on the phenyl ring.[2]

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of acetophenone derivatives against various cancer cell lines. For instance, 2'-Hydroxy-4',5'-dimethoxyacetophenone has demonstrated strong anti-cancer activity against human acute leukemia cells.[3] Dihydroxyacetophenone derivatives have also shown significant antitumoral activity.[4] This suggests that the dimethoxy substitution pattern is favorable for anticancer applications. Derivatives of this compound, particularly chalcones and heterocyclic compounds, are therefore promising candidates for novel anticancer agents. The mechanism often involves the induction of apoptosis and the targeting of key signaling pathways involved in cell proliferation and survival.[5]

Anti-inflammatory Properties

Acetophenone derivatives have been investigated as potent anti-inflammatory agents.[6][7] The anti-inflammatory effects are often attributed to the inhibition of key mediators like nitric oxide (NO), interleukins (IL-1β, IL-6), and tumor necrosis factor-alpha (TNF-α).[6][8] The PI3K/AKT signaling pathway, a critical regulator of inflammatory responses in macrophages, is a potential target for such compounds.[9] By designing derivatives of this compound, researchers can aim to modulate these pathways and develop novel treatments for inflammatory disorders.

Antimicrobial Applications

The acetophenone scaffold is a known pharmacophore in the development of antimicrobial agents.[10] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][11] The presence of methoxy and hydroxyl groups can enhance antimicrobial efficacy.[11] Synthesizing libraries of compounds based on the this compound core, such as semicarbazones or chalcones, presents a viable strategy for discovering new antibacterial and antifungal agents.[7][10]

Drug Discovery Workflow & Key Derivatization Strategies

The journey from the this compound scaffold to a potential drug candidate involves a systematic process of design, synthesis, and biological evaluation.

DrugDiscoveryWorkflow Scaffold This compound Scaffold Design In Silico Design & Library Planning Scaffold->Design Synthesis Chemical Synthesis of Derivatives (e.g., Chalcones, Heterocycles) Design->Synthesis Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A general workflow for drug discovery using the this compound scaffold.

Core Synthesis: Friedel-Crafts Acylation

The parent scaffold, this compound, can be synthesized via the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole). It is important to note that this reaction can yield a mixture of isomers, including the 3',4'-dimethoxyacetophenone, requiring careful control of reaction conditions and subsequent purification to isolate the desired 2',3'-isomer.[1]

Primary Derivatization: Claisen-Schmidt Condensation to form Chalcones

One of the most effective strategies for elaborating the this compound scaffold is the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). Chalcones are well-established precursors to flavonoids and exhibit a wide range of pharmacological activities.[12] The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation.[12][13]

ClaisenSchmidt cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Acetophenone This compound Chalcone Chalcone Derivative Acetophenone->Chalcone Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Chalcone Base Base (e.g., KOH) Base->Chalcone catalyst Solvent Solvent (e.g., Ethanol) Solvent->Chalcone medium Water H₂O

Caption: The Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocols

Protocol 1: Synthesis of a 2',3'-Dimethoxy-substituted Chalcone Derivative

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde via the Claisen-Schmidt condensation.[10]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol (Rectified spirit)

  • Hydrochloric acid (HCl), dilute solution (e.g., 10%)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottomed flask

  • Beakers, graduated cylinders

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 250 mL round-bottomed flask, dissolve 0.01 mol of this compound and 0.01 mol of the selected aromatic aldehyde in 20 mL of ethanol.

  • Base Addition: While stirring the solution vigorously at room temperature (20-25 °C), slowly add 10 mL of a 40% aqueous potassium hydroxide solution dropwise.

  • Reaction: Continue stirring the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Neutralization and Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of cold water. Carefully acidify the mixture with dilute hydrochloric acid until it is neutral to litmus paper. This will precipitate the crude chalcone.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.

  • Drying and Purification: Dry the crude product. The chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.

Rationale: The strong base (KOH) deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol addition product is driven by the formation of a stable, conjugated α,β-unsaturated ketone system.[12]

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the procedure for assessing the anticancer potential of synthesized this compound derivatives against a selected cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized chalcone derivatives

  • HeLa (or other suitable cancer cell line) and a normal cell line (e.g., HUVEC) for toxicity comparison[3]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and then dilute to various final concentrations (e.g., 1, 10, 25, 50, 100 µM) in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: After 4 hours, carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Rationale: The MTT assay is a colorimetric assay that measures cell viability. In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3]

Data Summary and Structure-Activity Relationship (SAR) Insights

While specific data for this compound derivatives is not yet widely published, we can present data from structurally related compounds to guide future research.

Table 1: Biological Activities of Representative Acetophenone Analogs

Compound/DerivativeBiological ActivityTarget/AssayIC₅₀ / ActivityReference
2'-Hydroxy-4',5'-dimethoxyacetophenoneAntioxidantDPPH Radical Scavenging157 µg/mL[3]
2'-Hydroxy-4',5'-dimethoxyacetophenoneAnticancerHuman Acute Leukemia CellsPotent Inhibition[3]
Dihydroxyacetophenone DerivativesAntibacterialPseudomonas aeruginosaExcellent Activity[4]
2,4-Dihydroxyacetophenone HydrazonesPDE-3 InhibitionPhosphodiesterase-3 Assay0.012 - 1.01 µM[14]
3,5-Diprenyl-4-hydroxyacetophenoneAnti-inflammatoryTPA-induced ear edema70.10% inhibition[8]

Structure-Activity Relationship (SAR) Considerations:

  • Hydroxyl Groups: The presence of hydroxyl groups on the acetophenone ring often enhances antioxidant and cytotoxic activities.[2]

  • Methoxy Groups: The position and number of methoxy groups influence lipophilicity and receptor binding. The 2',3'-dimethoxy pattern offers a unique steric and electronic profile compared to more studied isomers.[1]

  • Chalcone Moiety: The α,β-unsaturated carbonyl system in chalcones is a key pharmacophore responsible for many biological activities, acting as a Michael acceptor.[10]

  • Substituents on the Aldehyde Ring (for Chalcones): The nature of the substituent on the second aromatic ring (derived from the aldehyde) significantly modulates the biological activity. Electron-withdrawing or electron-donating groups can fine-tune the compound's efficacy.

Conclusion

The this compound scaffold represents an underutilized but highly promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies like the Claisen-Schmidt condensation and drawing insights from the biological activities of related acetophenone analogs, researchers can efficiently generate and screen libraries of new compounds. The unique substitution pattern of this scaffold offers the potential for discovering molecules with novel mechanisms of action and improved pharmacological profiles in areas such as oncology, inflammation, and infectious diseases. The protocols and data presented herein provide a solid foundation for initiating drug discovery programs based on this versatile chemical core.

References

Application Note & Protocol: Synthesis of 2',3'-Dimethoxyacetophenone via O-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the experimental procedure for the synthesis of 2',3'-dimethoxyacetophenone through the O-methylation of 2'-hydroxy-3'-methoxyacetophenone. The protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1] This document provides a step-by-step methodology, an in-depth explanation of the reaction mechanism, safety protocols for handling hazardous reagents, and expected outcomes. The content is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering both practical instructions and the theoretical basis for the experimental choices.

Introduction: The Significance of Methylation in Medicinal Chemistry

The introduction of a methyl group to a molecule can profoundly impact its pharmacological properties.[2] Methylation can enhance metabolic stability, improve membrane permeability, and alter the binding affinity of a drug candidate to its target.[2] Specifically, the methylation of phenolic hydroxyl groups to form methoxy ethers is a common strategy in drug discovery to modify the acidity and hydrogen-bonding capabilities of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound itself is a valuable building block in the synthesis of various pharmaceutical compounds and natural products.

Reaction Overview and Mechanism

The synthesis of this compound from 2'-hydroxy-3'-methoxyacetophenone is achieved via a nucleophilic substitution reaction, specifically the Williamson ether synthesis.[1] The reaction proceeds in two key steps:

  • Deprotonation: A base, in this case, potassium carbonate, is used to deprotonate the acidic phenolic hydroxyl group of 2'-hydroxy-3'-methoxyacetophenone, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent, dimethyl sulfate. This occurs via an SN2 mechanism, leading to the formation of the ether linkage and displacement of the sulfate leaving group.[3]

The overall reaction is as follows:

Figure 1: Overall reaction scheme for the O-methylation of 2'-hydroxy-3'-methoxyacetophenone.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
2'-hydroxy-3'-methoxyacetophenoneC₉H₁₀O₃166.171.66 g (10 mmol)Sigma-Aldrich
Dimethyl sulfate(CH₃)₂SO₄126.131.51 g (1.18 mL, 12 mmol)Acros Organics
Anhydrous Potassium CarbonateK₂CO₃138.212.76 g (20 mmol)Fisher Scientific
AcetoneC₃H₆O58.0850 mLVWR
DichloromethaneCH₂Cl₂84.93100 mLVWR
Deionized WaterH₂O18.02150 mLIn-house
Anhydrous Sodium SulfateNa₂SO₄142.04~5 gFisher Scientific
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) apparatus

Reaction Setup and Procedure
  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2'-hydroxy-3'-methoxyacetophenone (1.66 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of acetone to the flask.

  • Initiation of Stirring: Begin stirring the suspension at room temperature.

  • Addition of Methylating Agent: Carefully add dimethyl sulfate (1.18 mL, 12 mmol) dropwise to the stirring suspension using a syringe or dropping funnel over 5 minutes. Caution: Dimethyl sulfate is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood.[4][5][6][7][8]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Workup and Purification
  • Solvent Removal: Remove the acetone using a rotary evaporator.

  • Aqueous Quench: To the resulting residue, add 50 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 25 mL) to remove any remaining potassium carbonate and other water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Evaporation: Remove the dichloromethane using a rotary evaporator to yield the crude product.

  • Further Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Safety Precautions

Dimethyl sulfate is a potent carcinogen, mutagen, and corrosive agent. [5][7][8] It is readily absorbed through the skin and can cause severe burns.[4][6] Inhalation of its vapors can be fatal.[5][6]

  • Engineering Controls: All manipulations involving dimethyl sulfate must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and heavy-duty, impermeable gloves (e.g., butyl rubber or Viton). Standard nitrile gloves are not sufficient.

  • Handling: Handle dimethyl sulfate with extreme care, avoiding any contact with skin, eyes, or clothing.[6]

  • Quenching: Any residual dimethyl sulfate can be quenched by the slow and careful addition of a concentrated aqueous ammonia solution. This should also be done in a fume hood.

  • Waste Disposal: Dispose of all waste containing dimethyl sulfate according to institutional and local regulations for hazardous chemical waste.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Methylation Reaction cluster_workup Workup & Isolation cluster_analysis Analysis & Purification prep_reagents Combine Reactants: 2'-hydroxy-3'-methoxyacetophenone K₂CO₃ in Acetone add_dms Add Dimethyl Sulfate (Dropwise) prep_reagents->add_dms Stirring reflux Reflux for 4-6 hours (Monitor by TLC) add_dms->reflux cool Cool to Room Temp. reflux->cool evaporate_acetone Remove Acetone (Rotary Evaporator) cool->evaporate_acetone extract Aqueous Quench & DCM Extraction evaporate_acetone->extract dry Dry with Na₂SO₄ & Filter extract->dry evaporate_dcm Remove DCM (Rotary Evaporator) dry->evaporate_dcm product Crude Product: This compound evaporate_dcm->product purify Optional Purification (Chromatography/Recrystallization) product->purify characterize Characterization (NMR, IR, MP) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Reaction Time 4-6 hoursIncomplete reaction: Extend reflux time. Ensure the base is anhydrous and finely powdered.
Yield 85-95% (crude)Low yield: Check for leaks in the reflux setup. Ensure accurate measurement of reagents. Inefficient extraction can also lead to lower yields.
Purity (Crude) Generally highPresence of starting material: Incomplete reaction (see above).
Side Products MinimalFormation of byproducts: Over-alkylation is unlikely with only one hydroxyl group. Ensure the reaction is not heated for an excessively long time.

Conclusion

This application note provides a reliable and detailed protocol for the O-methylation of 2'-hydroxy-3'-methoxyacetophenone to synthesize this compound. By understanding the underlying Williamson ether synthesis mechanism and adhering to the stringent safety precautions for handling dimethyl sulfate, researchers can confidently and safely perform this important transformation. The successful synthesis of this compound provides a key intermediate for further applications in medicinal chemistry and organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2',3'-Dimethoxyacetophenone Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 2',3'-Dimethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying their target molecules. Here, we provide practical, field-tested advice in a direct question-and-answer format, moving from common, quickly resolved issues to in-depth troubleshooting for more complex purification scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the purification of this compound derivatives.

Q1: My crude product is an oil, but the literature reports it as a solid. How can I induce crystallization?

A1: Oiling out is a common problem, often occurring when a compound's melting point is below the temperature of the saturated solution, or when significant impurities are present.[1] Here’s a systematic approach to induce crystallization:

  • Concentrate the Solution: Ensure all solvent is removed under reduced pressure. The presence of residual solvent is a primary reason for a product failing to solidify.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the oil. This "seed" will act as a template for crystallization.[2]

  • Solvent Titration: Dissolve the oil in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-solvent (e.g., hexane or pentane) in which the product is insoluble until the solution becomes persistently cloudy. Add a drop or two of the first solvent to clarify the solution, then allow it to cool slowly.[3]

  • Cooling: Slow cooling is crucial. Allow the solution to cool to room temperature undisturbed, followed by cooling in a refrigerator, and finally, in a freezer. Rapid cooling often leads to oiling out or the formation of very small, impure crystals.[1][2]

Q2: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of my reaction mixture?

A2: For aromatic ketones like this compound and its derivatives, a mixture of a non-polar and a moderately polar solvent is typically effective.[4][5]

A reliable starting point is a mixture of ethyl acetate (EtOAc) and hexane .[5][6]

  • Initial Test: Begin with a 30:70 mixture of EtOAc:Hexane.

  • If the Rf is too low (spots don't move far): Increase the polarity by increasing the proportion of ethyl acetate (e.g., 50:50 EtOAc:Hexane).[5]

  • If the Rf is too high (spots run with the solvent front): Decrease the polarity by reducing the proportion of ethyl acetate (e.g., 10:90 EtOAc:Hexane).[5]

The goal is to achieve an Rf value of approximately 0.3-0.4 for your target compound, as this provides the best separation in flash column chromatography.

Compound PolaritySuggested Starting Solvent System
Non-polar5-10% EtOAc/Hexane[7]
Moderately Polar20-50% EtOAc/Hexane
Polar50-100% EtOAc or 5% MeOH/DCM[7]
Q3: I see multiple spots on my TLC plate after the reaction. What are the likely identities of these impurities?

A3: The identities of byproducts depend heavily on the reaction conditions. However, for reactions involving this compound, common impurities include:

  • Unreacted Starting Material: A spot corresponding to the starting this compound.

  • Demethylated Byproducts: O-demethylation at the 2' or 3' position can occur under acidic or certain nucleophilic conditions. This creates phenolic impurities (e.g., 2'-hydroxy-3'-methoxyacetophenone), which are typically more polar and will have a lower Rf than the starting material.

  • Oxidation or Reduction Products: Depending on the reagents used, the ketone could be reduced to an alcohol (more polar, lower Rf) or the methyl group could be oxidized to a carboxylic acid (very polar, often stays at the baseline). For example, haloform reactions can convert the methyl ketone into a benzoate derivative.[8]

  • Aldol Condensation Products: In the presence of base, acetophenones can undergo self-condensation, leading to larger, more complex structures.[9]

Q4: Can I use a simple liquid-liquid extraction to purify my product?

A4: Yes, in specific situations. Liquid-liquid extraction is highly effective for separating compounds based on their acid-base properties.[10][11]

  • Scenario 1: Removing Acidic Impurities: If your reaction has produced phenolic byproducts from demethylation, a wash with a basic aqueous solution (e.g., 1M NaOH) will be very effective. The acidic phenol will be deprotonated to form a water-soluble phenoxide salt, which will move into the aqueous layer, leaving your neutral product in the organic layer.[12][13]

  • Scenario 2: Removing Basic Impurities: If your reaction involved a basic reagent (e.g., an amine catalyst) that needs to be removed, a wash with a dilute acidic solution (e.g., 1M HCl) will protonate the base, making it water-soluble.[11][13]

Important: This technique is only effective if your desired product is neutral and does not have acidic or basic functional groups that would react with the wash. Always check the stability of your product to acidic and basic conditions before performing an extraction.

Section 2: In-Depth Troubleshooting Guides

For more persistent purification challenges, a more detailed, systematic approach is required.

Guide 1: The Challenge of Closely-Eluting Impurities in Flash Column Chromatography

Problem: My target compound and a key impurity have very similar Rf values on TLC, making separation by flash column chromatography difficult. All my collected fractions are mixed.

Causality: This occurs when the impurity has a polarity very similar to your product. The resolving power of your initial chromatographic conditions is insufficient to separate them. Simply running the column slower or using more solvent is unlikely to succeed. The solution lies in systematically optimizing the separation conditions.

Solution Workflow:

G start Problem: Poor Separation (ΔRf < 0.1) solvent_mod Modify Solvent System start->solvent_mod change_polarity Adjust Polarity (e.g., 20% EtOAc/Hex -> 18% EtOAc/Hex) solvent_mod->change_polarity Fine-tune ratio change_components Change Solvent Components (e.g., Hex/EtOAc -> Tol/EtOAc) solvent_mod->change_components Change selectivity check_stability Check Compound Stability on Silica Gel (2D TLC) change_polarity->check_stability success Successful Separation change_polarity->success Improved ΔRf change_components->check_stability change_components->success Improved ΔRf deactivate_silica Deactivate Silica Gel (Add 1% Et3N to eluent) check_stability->deactivate_silica Compound is unstable alternative Alternative Purification (Recrystallization, Prep-HPLC) check_stability->alternative Separation still poor deactivate_silica->success alternative->success

Caption: Workflow for optimizing chromatographic separation.

Step-by-Step Protocol:

  • Fine-Tune Solvent Polarity: A common mistake is making large jumps in solvent polarity. If your separation is poor at 20% EtOAc/Hexane, test 18% and 22%. Small changes can have a significant impact on resolution.

  • Change Solvent Selectivity: If fine-tuning polarity fails, the issue may be selectivity. The interaction between your compounds and the silica gel is influenced by the specific solvents used. Try replacing one of the solvent components. For aromatic compounds, using toluene instead of hexane can introduce π-π interactions that may alter the elution order and improve separation.

    • Alternative Solvent Systems:

      • Toluene/Ethyl Acetate

      • Dichloromethane/Methanol (for more polar compounds)

      • Diethyl ether/Hexane

  • Check for On-Column Degradation: Sometimes, what appears as a closely-eluting impurity is actually your product degrading on the acidic silica gel.[14]

    • Test: Spot your crude mixture on a TLC plate. Run it in the first dimension. Then, turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates degradation.

  • Deactivate the Silica Gel: If degradation is confirmed, you can deactivate the silica gel by adding a small amount of a base to your eluent. For most applications, adding 0.5-1% triethylamine (Et3N) to the solvent mixture will neutralize the acidic sites on the silica gel without drastically changing the polarity.[14]

  • Consider an Alternative Stationary Phase: If silica gel is not working, consider alumina (which can be basic, neutral, or acidic) or reverse-phase silica for very polar compounds.[14]

Guide 2: Removing Phenolic Impurities via Acid-Base Extraction

Problem: My reaction has resulted in O-demethylation, creating a phenolic byproduct that is difficult to remove by chromatography alone.

Causality: The hydroxyl group of a phenol is acidic (pKa ≈ 10). This allows it to be deprotonated by a moderately strong base, such as sodium hydroxide (NaOH), to form a water-soluble salt (a phenoxide).[10][12] Your desired product, lacking this acidic proton, remains neutral and stays in the organic solvent.

Experimental Protocol: Acid-Base Extraction

StepActionPurpose
1Dissolve the crude product in an organic solvent immiscible with water (e.g., Ethyl Acetate, Diethyl Ether).Prepare the mixture for extraction.
2Transfer the solution to a separatory funnel. Add an equal volume of 1M Sodium Hydroxide (NaOH) solution.The base will react with the acidic phenolic impurity.[13]
3Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds, venting frequently to release any pressure.Ensure thorough mixing of the two layers for efficient extraction.
4Allow the layers to separate. Drain the lower (aqueous) layer.The deprotonated phenoxide is now in the aqueous layer.[12]
5Repeat steps 2-4 two more times with fresh 1M NaOH solution.Ensures complete removal of the acidic impurity.
6Wash the remaining organic layer with water, then with brine (saturated NaCl solution).Remove residual NaOH and reduce the amount of dissolved water in the organic layer.[10]
7Drain the organic layer into a clean flask. Dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).Remove all traces of water.
8Filter off the drying agent and concentrate the solvent under reduced pressure.Isolate the purified, neutral product.

Self-Validation: After the extraction, run a TLC of the purified organic layer. The polar spot corresponding to the phenolic impurity should be completely gone. You can confirm its removal by acidifying the combined aqueous washes with HCl; the phenol should precipitate out of the solution.[10]

Section 3: Core Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

This protocol outlines the standard procedure for purifying a compound using flash column chromatography.

Workflow Diagram:

G prep 1. Prepare Column (Cotton plug, sand, silica slurry) load 2. Load Sample (Wet or dry loading) prep->load elute 3. Elute with Solvent (Apply gentle pressure) load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze combine 6. Combine & Concentrate analyze->combine

Caption: Standard workflow for flash column chromatography.

Methodology:

  • Column Preparation:

    • Place a small cotton or glass wool plug at the bottom of a glass column.

    • Add a thin layer (approx. 0.5 cm) of sand.

    • Prepare a slurry of silica gel in your starting eluent (e.g., 10% EtOAc/Hexane).

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Avoid air bubbles.[15]

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in the minimum amount of your eluent. Using a pipette, carefully add the solution to the top of the column.[16]

    • Dry Loading: If your product is not very soluble in the eluent, dissolve it in a different, volatile solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[16]

  • Elution and Collection:

    • Carefully add the eluent to the column.

    • Using gentle air pressure (from a pump or hand bellows), push the solvent through the column at a steady rate.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask.

  • Concentration:

    • Remove the solvent using a rotary evaporator to yield your final, purified compound.

Protocol 2: Recrystallization

This protocol is for purifying a solid compound that is contaminated with small amounts of impurities.

Methodology:

  • Choose a Solvent: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[1][17]

  • Dissolve the Solid: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.[2] Do not disturb the flask during this process.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]

  • Chill: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to dry completely.

References

Technical Support Center: Optimizing Catalyst Conditions for 2',3'-Dimethoxyacetophenone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2',3'-Dimethoxyacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for the catalytic transformation of this versatile ketone intermediate. Our focus is on ensuring scientific integrity and providing practical, field-proven advice to help you overcome common experimental hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the catalytic reactions of this compound.

Q1: What are the most common catalytic reactions performed on this compound?

The primary catalytic reaction involving the this compound substrate is the reduction of its ketone functional group to a secondary alcohol, 1-(2,3-dimethoxyphenyl)ethanol. This transformation is a crucial step in many synthetic pathways. The most common methods are catalytic hydrogenation and catalytic transfer hydrogenation[1][2]. Additionally, the aromatic ring can participate in electrophilic substitution reactions, though the ketone group is deactivating[3].

Q2: How do I choose between catalytic hydrogenation and catalytic transfer hydrogenation?

The choice depends on your available equipment and safety considerations.

  • Catalytic Hydrogenation typically uses gaseous hydrogen (H₂) and a heterogeneous catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C)[3][4]. It is highly efficient but requires specialized equipment to handle pressurized hydrogen gas safely.

  • Catalytic Transfer Hydrogenation (CTH) uses a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a catalyst[1][5]. This method avoids the need for high-pressure hydrogen gas, making it more accessible for standard laboratory setups.

Q3: What are the most effective catalysts for the hydrogenation of the ketone group in acetophenones?

A range of catalysts can be effective.

  • Precious Metal Catalysts: Palladium (Pd), Platinum (Pt), and Rhodium (Rh) based catalysts are highly active for the hydrogenation of acetophenone[1]. Ruthenium (Ru) complexes are also widely used, particularly for asymmetric hydrogenations to produce chiral alcohols[6].

  • Non-Precious Metal Catalysts: For cost-effectiveness, catalysts based on Nickel (Ni), Cobalt (Co), and Copper (Cu) are also employed[1]. For instance, a Cu-Zn-Al catalyst has proven efficient for the transfer hydrogenation of acetophenone using isopropanol as the hydrogen source[1].

Q4: Can the methoxy groups on the aromatic ring interfere with the reaction?

Yes, under certain conditions. The methoxy groups are generally stable during catalytic hydrogenation of the ketone. However, when using strong Lewis acid catalysts, particularly in reactions like Friedel-Crafts acylation at elevated temperatures, demethylation can occur as a side reaction, leading to phenolic impurities[7]. This is less of a concern for typical ketone reduction conditions.

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to diagnosing and solving problems encountered during the catalytic reduction of this compound.

Problem 1: Low to No Conversion of Starting Material

This is one of the most common issues. A systematic approach is key to identifying the root cause.

The catalyst's active sites may be blocked or destroyed.

  • Scientific Rationale: Heterogeneous catalysts like Pd/C have active metallic sites on a carbon support. Trace impurities, especially sulfur compounds (thiols, thioethers) or strong coordinating ligands, can irreversibly bind to these sites, rendering the catalyst inactive. This is known as catalyst poisoning[4]. Homogeneous catalysts can also decompose during the reaction[6].

  • Solutions:

    • Use a Fresh Catalyst: Ensure your catalyst is from a new or properly stored bottle. Old catalysts can degrade over time.

    • Purify Reagents: If catalyst poisoning is suspected, purify the this compound substrate (e.g., by recrystallization or column chromatography) and use high-purity, degassed solvents.

    • Increase Catalyst Loading: As a diagnostic step, increasing the catalyst weight percentage (e.g., from 2 wt% to 5 wt%) can sometimes overcome minor poisoning effects[1].

    • Switch Catalyst Type: If sulfur poisoning is likely, consider catalysts less susceptible to it, or pre-treat the substrate to remove the impurities.

The active hydrogen species is not being generated or transferred effectively.

  • Scientific Rationale: For catalytic hydrogenation, a poor seal in the reaction vessel can prevent the system from maintaining adequate hydrogen pressure[4]. For transfer hydrogenation, the efficiency of hydrogen donation from the donor molecule (e.g., isopropanol) to the catalyst is critical.

  • Solutions:

    • Check System Integrity (H₂ gas): Ensure all connections in your hydrogenation apparatus are sealed and leak-proof. Purge the system thoroughly with an inert gas (N₂ or Ar) before introducing hydrogen to remove all oxygen.

    • Increase Hydrogen Pressure: Some reductions are sluggish at atmospheric pressure. Increasing the pressure using a high-pressure reactor (Parr shaker) can significantly increase the reaction rate[4].

    • Optimize Hydrogen Donor Ratio (CTH): In catalytic transfer hydrogenation, the molar ratio of the hydrogen donor to the substrate is crucial. Increasing the ratio of isopropanol to acetophenone (e.g., from 10:1 to 15:1) can enhance conversion rates[1].

G start Low or No Conversion q1 Is the catalyst from a fresh, sealed container? start->q1 a1_no Use a new batch of catalyst and rerun experiment. q1->a1_no No q2 Are all reagents and solvents of high purity? q1->q2 Yes a2_no Purify substrate and use anhydrous/degassed solvents. q2->a2_no No q3 Reaction Type? q2->q3 Yes h2_gas Catalytic Hydrogenation (H₂ gas) q3->h2_gas H₂ Gas cth Catalytic Transfer Hydrogenation (CTH) q3->cth CTH q4_h2 Is the H₂ pressure stable? Is the system purged of air? h2_gas->q4_h2 q4_cth Is the hydrogen donor ratio optimized? cth->q4_cth a4_no Check for leaks. Purge system with N₂/Ar then H₂. q4_h2->a4_no No a4_yes Consider increasing H₂ pressure or reaction temperature. q4_h2->a4_yes Yes a5_no Increase molar ratio of donor (e.g., isopropanol) to substrate. q4_cth->a5_no No a5_yes Consider a different catalyst or higher temperature. q4_cth->a5_yes Yes

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Significant Byproducts

The appearance of unexpected spots on TLC or peaks in GC-MS indicates side reactions.

  • Scientific Rationale: While the ketone carbonyl group is generally reduced more readily than the aromatic ring, harsh conditions (high pressure, high temperature, highly active catalysts like Rhodium) can lead to the reduction of the benzene ring. Furthermore, benzylic C-O bonds can sometimes be cleaved via hydrogenolysis.

  • Solutions:

    • Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure.

    • Change Catalyst: Switch from a highly active catalyst like Rh/C to a more chemoselective one like Pd/C or a specialized Cu-based catalyst[1].

  • Scientific Rationale: In transfer hydrogenation reactions run at high temperatures, the desired 1-(2,3-dimethoxyphenyl)ethanol product can undergo acid- or base-catalyzed dehydration to form a styrene derivative.

  • Solutions:

    • Optimize Temperature: Carefully screen the reaction temperature. For instance, in one study on acetophenone, increasing temperature improved conversion, but an optimal balance was needed to maintain high selectivity for the alcohol product[1].

    • Control pH: Ensure the reaction medium is not overly acidic or basic, which could promote elimination.

Data Presentation: Catalyst System Comparison

The following table summarizes typical conditions for related acetophenone reductions to guide your initial experimental design.

Catalyst SystemHydrogen SourceTypical SolventTemperature (°C)PressureKey Advantages / DisadvantagesReference
10% Pd/CH₂ GasEthanol / MethanolRoom Temp.1-4 atmHigh activity, common, but can be pyrophoric.[3][4]
Pt/CH₂ GasEthanol / MethanolRoom Temp.1-4 atmVery robust, but may be less selective than Pd/C.[4]
Cu-Zn-AlIsopropanol (IPA)Isopropanol180 °CN/A (Autoclave)Cost-effective, avoids H₂ gas, but requires high temp.[1]
Ru-complexesH₂ or IPAIsopropanolRoom Temp.1-100 psiExcellent for asymmetric synthesis, but can deactivate.[6]
Iron(II) PNP PincerH₂ GasEthanolRoom Temp.5 barNon-precious metal, high efficiency, requires base.[8]
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using a Cu-Zn-Al Catalyst

This protocol is adapted from a procedure for acetophenone and serves as an excellent starting point for this compound[1].

Materials:

  • This compound (1.0 eq)

  • Cu-Zn-Al Catalyst (e.g., 2-5 wt% relative to substrate)

  • Isopropanol (IPA), reagent grade

  • Nitrogen or Argon gas

  • Stainless-steel autoclave or high-pressure reaction vessel

Procedure:

  • Catalyst Activation (if required): Some catalysts may require pre-reduction. If using a freshly prepared Cu-Zn-Al catalyst, it may need to be reduced under a H₂/Ar stream at ~300 °C for 3 hours[1]. Commercially available catalysts may not require this step (consult supplier).

  • Reaction Setup: To a clean, dry autoclave, add this compound, the Cu-Zn-Al catalyst, and isopropanol. A typical molar ratio of IPA to the acetophenone substrate is 15:1[1].

  • Inerting: Seal the autoclave and purge the system with nitrogen or argon gas 3-5 times to remove all oxygen.

  • Reaction: Heat the sealed reactor to the desired temperature (e.g., start with a screen from 150-180 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor allows) and analyzing them by TLC or GC-MS. A typical reaction time might be 2-6 hours.

  • Work-up: Once the reaction is complete (starting material consumed), cool the reactor to room temperature and carefully vent any residual pressure.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with additional isopropanol or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude 1-(2,3-dimethoxyphenyl)ethanol can then be purified by column chromatography on silica gel.

General Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_reagents Prepare Substrate, Solvent, and Catalyst setup Assemble Reactor & Add Reagents prep_reagents->setup dry_glass Flame-Dry Glassware (if moisture sensitive) dry_glass->setup purge Purge with N₂/Ar, then add H₂ or Donor setup->purge run Heat/Stir for Required Time purge->run monitor Monitor by TLC/GC run->monitor monitor->run Incomplete cool Cool to Room Temp monitor->cool Complete filter Filter Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for a catalytic hydrogenation experiment.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chalcone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. Chalcones, as key precursors to flavonoids and various heterocyclic compounds, are of significant interest, and optimizing their synthesis is crucial for research and development.[1][2][3][4] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing chalcones, and why is it prone to issues?

A1: The most common and established method for synthesizing chalcones is the Claisen-Schmidt condensation .[1][5] This reaction involves a base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde.[1] The process begins with the formation of a resonance-stabilized enolate ion from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.[1] The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone structure of the chalcone.[5][6]

The reaction's susceptibility to problems arises from several factors: the reversibility of the initial aldol addition, the potential for multiple competing side reactions, and the sensitivity of the reaction to catalyst activity, temperature, and reactant purity.[5][7]

Q2: Why is a base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), the preferred catalyst?

A2: Base catalysis is generally favored because it efficiently generates the nucleophilic enolate from the ketone.[5] A key advantage of the Claisen-Schmidt reaction is the use of an aromatic aldehyde (like benzaldehyde) that lacks α-hydrogens.[5][8] This prevents the aldehyde from forming an enolate itself, thus eliminating the possibility of self-condensation and leading to higher yields of the desired chalcone product.[5] While acid-catalyzed methods exist, they can sometimes promote side reactions and may be less effective at generating the required enol form of the ketone.[5]

Q3: What are the benefits of "green chemistry" methods like solvent-free grinding for chalcone synthesis?

A3: Green chemistry approaches offer significant advantages by minimizing environmental impact and often enhancing reaction efficiency.[5] Solvent-free grinding, which involves the physical grinding of solid reactants with a solid catalyst (e.g., NaOH), eliminates the need for hazardous organic solvents.[5][9] This technique frequently results in shorter reaction times, simpler product isolation through filtration, and high product yields.[2][5][10]

Troubleshooting Guide: Diagnosing Low Conversion Rates

This section provides a systematic approach to identifying and resolving the root causes of low chalcone yields.

Issue 1: The reaction is not proceeding, or the yield is extremely low.

If you observe minimal to no product formation, the issue often lies with the fundamental components of your reaction setup.

Q4: I've set up the reaction, but TLC analysis shows only starting materials, even after several hours. What should I check first?

A4: When a reaction fails to initiate, the primary suspects are the catalyst, reaction conditions, and reactant quality.

  • Catalyst Inactivity : The base catalyst (e.g., NaOH, KOH) can degrade over time, especially if it has absorbed moisture or carbon dioxide from the air.[11] Ensure you are using a fresh batch or a recently prepared solution of your base.[11][12]

  • Suboptimal Temperature : While many chalcone syntheses proceed smoothly at room temperature, some reactant combinations are less reactive and may require gentle heating (e.g., 40-50 °C) to overcome the activation energy barrier.[11][13] Conversely, some highly reactive substrates may require cooling to prevent side reactions.[14]

  • Poor Reagent Quality : Impurities in your starting materials can inhibit the reaction.[15] Aldehydes are particularly susceptible to oxidation to carboxylic acids, which will neutralize the base catalyst.[15] Ensure your acetophenone and benzaldehyde are pure.

  • Insufficient Reaction Time : The Claisen-Schmidt condensation can take anywhere from a few hours to overnight to reach completion, depending on the reactivity of the substrates.[11][16] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the limiting starting material is consumed.[1][11][17]

Logical Troubleshooting Flow for No Reaction

Start Reaction Fails to Start (TLC shows only starting materials) Check_Catalyst Is the base catalyst fresh and active? Start->Check_Catalyst Check_Temp Is the temperature appropriate for the substrates? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use fresh NaOH/KOH solution. Check_Catalyst->Solution_Catalyst No Check_Purity Are the starting materials (aldehyde, ketone) pure? Check_Temp->Check_Purity Yes Solution_Temp Optimize temperature (e.g., gentle heating to 40-50°C). Check_Temp->Solution_Temp No Check_Time Has enough reaction time elapsed? Check_Purity->Check_Time Yes Solution_Purity Purify starting materials (e.g., distill aldehyde). Check_Purity->Solution_Purity No Solution_Time Continue monitoring via TLC until limiting reagent is consumed. Check_Time->Solution_Time No

Troubleshooting a non-starting reaction.
Issue 2: The reaction produces a complex mixture of products.

The formation of multiple products is a clear indicator of competing side reactions, which directly consume your starting materials and reduce the yield of the desired chalcone.

Q5: My TLC plate shows multiple spots, and the final product is difficult to purify. What are the common side reactions, and how can I suppress them?

A5: Several side reactions can occur during a Claisen-Schmidt condensation. Understanding these pathways is key to minimizing them.

  • Cannizzaro Reaction : This is a disproportionation reaction of two molecules of a non-enolizable aldehyde (your benzaldehyde) in the presence of a strong base, yielding a primary alcohol and a carboxylic acid.[7][18] This side reaction is favored by high base concentrations and elevated temperatures.[18]

    • Solution : Use a moderate concentration of the base, add the base slowly to the reaction mixture, and consider running the reaction at a lower temperature (e.g., room temperature or in an ice bath).[12][18] A useful strategy is to first mix the acetophenone and base to pre-form the enolate before adding the benzaldehyde.[7]

  • Michael Addition : The α,β-unsaturated ketone product (the chalcone) is an excellent Michael acceptor. It can be attacked by another molecule of the ketone enolate, leading to a dimeric byproduct.[11][18] This is more prevalent with prolonged reaction times or high concentrations of the enolate.[18]

    • Solution : Adjust the stoichiometry by using a slight excess of the aldehyde to ensure the enolate is consumed in the primary condensation step.[18]

  • Self-Condensation of Ketone : The acetophenone can react with itself in an aldol condensation.[5]

    • Solution : This is generally less favorable than the reaction with the more electrophilic aldehyde.[11] However, adding the ketone slowly to a mixture of the aldehyde and base can help minimize its concentration and reduce the rate of self-condensation.[12]

Visualizing Competing Reaction Pathways

cluster_reactants Reactants Acetophenone Acetophenone (Enolate Precursor) Desired_Pathway Desired Pathway: Claisen-Schmidt Condensation Acetophenone->Desired_Pathway Side_Reaction_2 Side Reaction: Michael Addition Acetophenone->Side_Reaction_2 Enolate attacks product Side_Reaction_3 Side Reaction: Ketone Self-Condensation Acetophenone->Side_Reaction_3 Enolate attacks starting ketone Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->Desired_Pathway Side_Reaction_1 Side Reaction: Cannizzaro Benzaldehyde->Side_Reaction_1 Base Base (e.g., NaOH) Base->Acetophenone Forms Enolate Base->Side_Reaction_1 Chalcone Chalcone Product (High Yield) Desired_Pathway->Chalcone Chalcone->Side_Reaction_2 Enolate attacks product Cannizzaro_Products Benzyl Alcohol + Benzoic Acid Side_Reaction_1->Cannizzaro_Products Michael_Adduct Dimeric Byproduct Side_Reaction_2->Michael_Adduct Self_Condensation_Product Ketone Dimer Side_Reaction_3->Self_Condensation_Product

Competing reaction pathways in chalcone synthesis.
Issue 3: The product is oily and difficult to crystallize or purify.

A low yield of pure, crystalline product can also be due to issues during the workup and purification stages.

Q6: My reaction mixture turned dark brown, and I isolated a gummy precipitate instead of crystals. What went wrong?

A6: A dark, oily, or tar-like product often indicates product degradation or the formation of a complex mixture of impurities due to overly harsh reaction conditions.[11][19]

  • Excessive Temperature : High temperatures can promote polymerization and other decomposition pathways, leading to a darkened reaction mixture and a non-crystalline product.[11][17] It is generally advised not to exceed 65 °C for standard reflux conditions.[11]

  • High Base Concentration : An excess of strong base can also lead to the formation of oily byproducts.[19]

  • Ineffective Purification : If the crude product is impure, crystallization can be inhibited.[12] If recrystallization fails, column chromatography is the recommended method for purifying an oily product. A common mobile phase is a mixture of hexane and ethyl acetate on a silica gel stationary phase.[5][15]

Data Summary: Impact of Reaction Conditions

The yield of chalcone synthesis is highly dependent on the chosen method and conditions. The following table summarizes representative yields and conditions for different synthetic approaches.

Synthesis MethodCatalystTemperatureTypical Reaction TimeSolventTypical Yield Range (%)Reference(s)
Conventional StirringNaOHRoom Temperature2-3 hoursEthanol58-89[11]
RefluxKOHReflux (e.g., ~78°C in Ethanol)6-8 hoursEthanolHigh (up to 100% conv.)[11]
Ultrasound-AssistedKOH70-80 °C6-8 hoursMethanol/Water~40-60[20]
Solvent-Free GrindingNaOHAmbient10-50 minutesNone32-80+[2][10][11]
Micellar CatalysisVariousRoom Temperature24 hoursWater w/ Surfactant56-70[11]

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol

This is a classic and widely used method for chalcone synthesis.[11]

  • Reactant Preparation : In a suitable flask, dissolve one equivalent of the substituted acetophenone and one equivalent of the substituted benzaldehyde in ethanol.

  • Base Addition : While stirring at the desired temperature (e.g., room temperature), slowly add an aqueous solution of NaOH or KOH (e.g., 10-60%).[1][10]

  • Reaction Monitoring : Allow the reaction to stir and monitor its progress by TLC. The reaction is complete when the spot for the limiting starting material is no longer visible. The product may precipitate out of the solution during the reaction.[1][11]

  • Workup & Isolation : Once complete, pour the reaction mixture into cold water or an ice bath and acidify with dilute HCl to neutralize the excess base and precipitate the crude product.[1][5]

  • Purification : Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.[1][12] The crude chalcone can be further purified by recrystallization from a suitable solvent, typically ethanol.[1][5]

Protocol 2: Solvent-Free Synthesis by Grinding

This protocol is an efficient and environmentally friendly alternative to solvent-based methods.[5][10]

  • Reactant Preparation : In a mortar, combine the solid acetophenone derivative (1.0 eq), the solid benzaldehyde derivative (1.0 eq), and solid NaOH (1.0 eq).[5]

  • Grinding : Using a pestle, grind the mixture vigorously. The mixture will typically become a paste and may change color as the reaction proceeds.[5] This usually takes 10-50 minutes.[10][11]

  • Workup & Isolation : Add cold water to the mortar and continue to mix to break up the solid mass.

  • Purification : Collect the crude product by suction filtration and wash with cold water.[5] The product is often of high purity but can be recrystallized from 95% ethanol if necessary.[5]

References

Technical Support Center: Scaling Up Synthesis of 2',3'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 2',3'-Dimethoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting strategies, and detailed protocols for scaling up reactions involving this versatile chemical intermediate. Our goal is to empower you with the knowledge to conduct your experiments with confidence and scientific rigor.

Introduction to this compound

This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its chemical structure, featuring a substituted aromatic ring, makes it a valuable precursor for a variety of transformations. The most common synthetic route to this compound is through the Friedel-Crafts acylation of 1,2-dimethoxybenzene.[1][2][3] This guide will focus on the practical aspects of this reaction, addressing common challenges and providing robust solutions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the most critical factor for a successful Friedel-Crafts acylation to synthesize this compound?

A1: The most critical factor is maintaining anhydrous (water-free) conditions.[4][5] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[4][5] Any water present in the glassware, solvents, or reagents will react with and deactivate the catalyst, leading to low or no product yield.[4]

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?

A2: Unlike many other catalytic reactions, Friedel-Crafts acylation often necessitates a stoichiometric amount of the Lewis acid.[4][6] This is because the product, an aryl ketone, can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[4][7] To ensure the reaction proceeds to completion, enough catalyst must be present to both facilitate the reaction and be complexed by the product.

Q3: Can I use other acylating agents besides acetyl chloride?

A3: Yes, acid anhydrides, such as acetic anhydride, can be used as an alternative to acyl chlorides.[3][8] In some cases, carboxylic acids themselves can be used, particularly with more reactive aromatic substrates or under specific conditions with certain catalysts.[6][8]

Q4: What are some "greener" or more sustainable alternatives to traditional Lewis acid catalysts?

A4: There is a growing interest in developing more environmentally friendly catalysts for Friedel-Crafts acylation.[9] Alternatives include solid acid catalysts like zeolites, acid-treated metal oxides, and supported sulfonic acids.[10][11] These catalysts can often be recovered and reused, reducing waste.[9][10]

Q5: How can I confirm the purity of my synthesized this compound?

A5: A combination of analytical techniques is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting impurities.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the chemical structure, and Mass Spectrometry (MS) verifies the molecular weight.[12]

Troubleshooting Guide: Scaling Up this compound Synthesis

Scaling up reactions can introduce new challenges. This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Moisture Contamination: Catalyst deactivation by water.[4][5]- Thoroughly dry all glassware in an oven. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Catalyst: The Lewis acid may be old or has been exposed to moisture.- Use a fresh, unopened container of the Lewis acid.
Insufficient Catalyst: Not enough catalyst to drive the reaction to completion, especially if the product complexes with it.[4][7]- Increase the stoichiometric ratio of the Lewis acid to the limiting reagent.
Deactivated Aromatic Ring: While 1,2-dimethoxybenzene is activated, impurities could deactivate it.- Ensure the purity of the starting 1,2-dimethoxybenzene.
Formation of Multiple Products/Isomers Side Reactions: Impurities in starting materials can lead to byproducts.- Purify starting materials before the reaction.
Polysubstitution: Although less common in acylation than alkylation, it can occur with highly activated rings.[4]- The acyl group is deactivating, making a second acylation less likely.[4] If observed, consider adjusting reaction time or temperature.
Isomer Formation: Acylation can occur at different positions on the aromatic ring.- For 1,2-dimethoxybenzene, the primary product is expected to be the 3,4-isomer due to steric hindrance, but other isomers can form. Optimize reaction conditions (temperature, solvent) to favor the desired isomer.[5]
Dark Reaction Mixture/Tar Formation Excessive Heat: High temperatures can lead to decomposition of starting materials or products.[5]- Carefully control the reaction temperature, often by using an ice bath during the addition of reagents.
Prolonged Reaction Time: Extended reaction times, especially at higher temperatures, can promote side reactions.[5]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Difficult Product Purification Incomplete Quenching: The reaction may not be fully stopped, leading to ongoing reactions during workup.- Ensure complete quenching of the reaction by carefully adding the reaction mixture to ice.[5]
Emulsion Formation During Extraction: Difficulty in separating the organic and aqueous layers.- Add brine (saturated NaCl solution) to help break the emulsion.
Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography.- Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step.

Detailed Experimental Protocol: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene

This protocol provides a step-by-step method for the synthesis of this compound.

Materials and Equipment:
  • 1,2-Dimethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Suspend AlCl₃ in anhydrous DCM in a flask at 0°C B Add acetyl chloride dropwise to the AlCl₃ suspension A->B C Add a solution of 1,2-dimethoxybenzene in DCM dropwise B->C D Stir the reaction mixture at 0°C to room temperature C->D E Monitor reaction progress by TLC D->E F Quench the reaction by pouring onto ice and concentrated HCl E->F G Separate the organic layer F->G H Extract the aqueous layer with DCM G->H I Combine organic layers and wash with NaHCO₃ and brine H->I J Dry the organic layer over MgSO₄ I->J K Filter and concentrate the organic solution J->K L Purify the crude product by column chromatography or recrystallization K->L M Obtain pure this compound L->M

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the suspension to 0°C using an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.0 equivalent) dropwise to the cooled and stirred suspension over 15-20 minutes.

  • Addition of 1,2-Dimethoxybenzene: Dissolve 1,2-dimethoxybenzene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by either column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Safety Considerations

  • This compound: May be harmful if swallowed and can cause eye irritation.

  • Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetyl Chloride: Corrosive and a lachrymator. Handle in a fume hood.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area or fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experiment.[13][14][15][16]

Visualizing the Reaction Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are the formation of a highly electrophilic acylium ion, its attack by the aromatic ring, and the subsequent restoration of aromaticity.

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation reagents Acetyl Chloride + AlCl₃ acylium Acylium Ion [CH₃CO]⁺ + [AlCl₄]⁻ reagents->acylium aromatic 1,2-Dimethoxybenzene intermediate Sigma Complex (Arenium Ion) aromatic->intermediate product This compound + HCl + AlCl₃ intermediate->product

Caption: Mechanism of Friedel-Crafts Acylation.

This technical guide provides a comprehensive resource for researchers working with this compound. By understanding the underlying chemistry, anticipating potential challenges, and following robust protocols, you can confidently scale up your synthesis and achieve high-quality results.

References

Technical Support Center: Overcoming Solubility Challenges with 2',3'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2',3'-Dimethoxyacetophenone. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common solubility issues encountered during experimentation. We understand that achieving a stable, homogenous solution is critical for the success of your work. This guide offers a combination of theoretical understanding, practical protocols, and data-driven recommendations to address these challenges effectively.

Understanding the Physicochemical Profile of this compound

This compound is an aromatic ketone, a class of compounds often characterized by limited aqueous solubility due to their hydrophobic nature.[1][2] While specific solubility data for the 2',3'- isomer is not extensively published, we can infer its likely behavior from its structural properties and data on closely related isomers. The presence of two methoxy groups and a ketone functional group on the benzene ring dictates its polarity and potential for intermolecular interactions.

Table 1: Physicochemical Properties of Dimethoxyacetophenone Isomers

PropertyThis compound2',4'-Dimethoxyacetophenone3',4'-Dimethoxyacetophenone
Molecular Formula C₁₀H₁₂O₃[3]C₁₀H₁₂O₃[4]C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [3]180.2 g/mol [4]180.20 g/mol [1]
Appearance Solid[5]White crystalline powder[6]White to light yellow crystalline solid[1]
Melting Point Not specified37-42 °C[4]47-54 °C[7]
Known Solubility Data not availableSoluble in Dichloromethane, Ethyl Acetate, Methanol[6]Soluble in methanol[8], hot water[7], moderately soluble in ethanol and ether[1], insoluble in cold water[8]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when working with this compound.

Q1: I am starting a new project. What are the best initial solvents to try for dissolving this compound?

Answer: Based on the principle that "like dissolves like" and data from its isomers, your initial screening should focus on common laboratory-grade organic solvents. Aromatic ketones are typically soluble in moderately polar to nonpolar organic solvents.[9]

Recommended Starting Solvents:

  • Methanol or Ethanol: Isomers like 3',4'-dimethoxyacetophenone show good solubility in methanol.[8] Alcohols are often effective due to their ability to form hydrogen bonds and their intermediate polarity.

  • Acetone: As a ketone, acetone shares structural similarities and is a versatile solvent for many organic compounds.[10]

  • Dichloromethane (DCM): The 2',4'- isomer is known to be soluble in DCM, making it a strong candidate.[6]

  • Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): These are powerful, polar aprotic solvents excellent for dissolving poorly soluble compounds.[11] They are particularly useful for preparing high-concentration stock solutions for biological assays.

Start with a small amount of your compound and add the solvent incrementally while vortexing or sonicating.

Q2: My compound is not dissolving in my chosen solvent. What is my next step?

Answer: If initial attempts at room temperature fail, a systematic approach is necessary. This involves escalating interventions, from gentle physical methods to employing stronger solvent systems. Avoid random solvent testing, which can waste valuable compound and time.

Below is a troubleshooting workflow to guide your efforts.

G cluster_0 A Start: Compound Undissolved in Initial Solvent B Apply Gentle Heat (40-50°C) & Agitation (Vortex/Sonication) A->B  Step 1 C Did it dissolve? B->C  Step 2 D Yes: Solution Prepared. Cool to RT. Check for Precipitation. C->D  Outcome A E No: Try a Stronger Solvent (e.g., DMSO, DMF) C->E  Outcome B F Did it dissolve? E->F  Step 3 G Yes: High-Concentration Stock Achieved. F->G  Outcome C H No: Consider a Co-Solvent System (e.g., DMSO/Ethanol) F->H  Outcome D I Consult Advanced Solubilization Guides H->I  Final Step

Caption: Troubleshooting workflow for dissolving this compound.

Q3: Can I use heat to improve solubility? What are the risks involved?

Answer: Yes, gently heating the solvent-compound mixture can significantly increase the rate of dissolution and the saturation point. This is a standard technique for many organic compounds.[11] For instance, 3',4'-dimethoxyacetophenone is explicitly noted as being soluble in hot water, highlighting the efficacy of heating.[7]

Best Practices & Risks:

  • Temperature Control: Use a water bath set to a moderate temperature (e.g., 40-50°C). Avoid aggressive heating, which can lead to solvent evaporation or potential compound degradation.

  • Vessel Capping: Ensure your vial is securely capped to prevent solvent loss, which would alter the concentration.

  • Risk of Precipitation: The primary risk is that the compound may precipitate out of the solution as it cools back to room temperature, forming a supersaturated solution. Always check your heated preparations for stability at ambient temperature before use. If precipitation occurs, the solution must be gently warmed again before use or reformulated.

Q4: How might pH affect the solubility of this compound, especially in aqueous solutions?

Answer: this compound is a neutral organic molecule and does not have easily ionizable functional groups (like carboxylic acids or primary amines). Therefore, its solubility is expected to be largely independent of pH within the typical experimental range (pH 3-10). Unlike compounds that can be converted into more soluble salts, pH adjustment is not a viable primary strategy for enhancing its solubility.[12] Your efforts should remain focused on solvent selection and other physical methods.

Q5: I need to prepare a stock for a cell-based assay, but my compound is insoluble in aqueous buffers. What should I do?

Answer: This is a classic challenge in drug discovery and chemical biology. The standard method is to first create a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer.

Co-Solvent Strategy:

  • Primary Stock: Dissolve the this compound in 100% DMSO to the highest possible concentration (e.g., 10-50 mM). DMSO is widely used as a vehicle for water-insoluble compounds in biological studies.[11]

  • Serial Dilution: Perform serial dilutions from this primary stock into your final aqueous medium (e.g., cell culture media, PBS).

  • Final Concentration: Critically, ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically ≤0.5% v/v) to avoid solvent-induced toxicity or artifacts.

G cluster_0 A High-Concentration Stock (e.g., 20 mM in 100% DMSO) B Intermediate Dilution (e.g., 2 mM in Assay Buffer) A->B 1:10 Dilution C Final Working Solution (e.g., 20 µM in Assay Buffer) B->C 1:100 Dilution D Final DMSO concentration is now 0.1% C->D

Caption: Co-solvent dilution strategy for aqueous biological assays.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent and approximate solubility at room temperature.

Materials:

  • This compound

  • Microcentrifuge tubes or small glass vials

  • Vortex mixer and/or sonicator

  • Analytical balance

  • Pipettes

  • Test solvents: Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, DMSO, Water.

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several separate vials.

  • To the first vial, add a small, measured volume of the first test solvent (e.g., 100 µL).

  • Vortex the vial vigorously for 30-60 seconds. Observe for dissolution.

  • If the solid remains, place the vial in a bath sonicator for 2-5 minutes. Observe again.

  • If the solid is still present, add another aliquot of solvent (e.g., 100 µL) and repeat step 3.

  • Continue this process until the compound fully dissolves. Record the total volume of solvent used.

  • Calculate the approximate solubility (e.g., in mg/mL).

  • Repeat for all test solvents to create a solubility profile.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution for use in biological experiments.

Materials:

  • This compound (MW: 180.20 g/mol )[3]

  • High-purity, anhydrous DMSO

  • Amber glass vial with a screw cap

  • Analytical balance

  • Pipettes

  • Vortex mixer

Procedure:

  • Calculation: To make a 10 mM solution, you need 1.802 mg of the compound per 1 mL of DMSO.

    • Calculation: 180.20 g/mol * 0.010 mol/L = 1.802 g/L = 1.802 mg/mL

  • Weigh out the desired amount of this compound (e.g., 9.01 mg for a 5 mL final volume) and transfer it to the amber vial.

  • Add the calculated volume of DMSO (e.g., 5 mL) to the vial.

  • Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming (to 30-40°C) may be applied if dissolution is slow.

  • Once dissolved, allow the solution to return to room temperature.

  • Store the stock solution at -20°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2',3'-Dimethoxyacetophenone and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug discovery, acetophenone derivatives serve as pivotal building blocks. Their reactivity, profoundly influenced by the substitution pattern on the aromatic ring, dictates their synthetic utility. This guide provides an in-depth comparison of the reactivity of 2',3'-Dimethoxyacetophenone and its various isomers, offering experimental insights and theoretical explanations to inform your research and development endeavors. We will explore how the positioning of two methoxy groups on the acetophenone core modulates the electronic and steric environment, thereby influencing key chemical transformations.

The presence of methoxy groups (-OCH₃) significantly impacts the reactivity of the acetophenone molecule. As strong activating, ortho-, para-directing groups, they enhance the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic attack. Concurrently, the lone pairs on the oxygen atoms can influence the reactivity of the adjacent carbonyl group. However, the extent and nature of this influence are critically dependent on their relative positions.

Electronic and Steric Landscape of Dimethoxyacetophenone Isomers

The reactivity of dimethoxyacetophenone isomers is a tale of competing electronic and steric effects. The methoxy group is a powerful electron-donating group (EDG) due to the resonance effect of the oxygen lone pair with the aromatic pi-system. This effect increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. However, the inductive effect of the electronegative oxygen atom withdraws electron density, albeit to a lesser extent than the resonance donation.

The position of the methoxy groups relative to the acetyl group (-COCH₃), a deactivating, meta-directing group, and to each other, creates a unique electronic and steric profile for each isomer.

Visualizing the Structural Differences

To better understand the spatial arrangement and potential for steric hindrance, let's visualize the structures of the key isomers.

Caption: Molecular structures of common dimethoxyacetophenone isomers.

Comparative Reactivity in Key Transformations

We will now delve into a comparative analysis of the reactivity of these isomers in several fundamental organic reactions.

Electrophilic Aromatic Substitution: A Tale of Directing Effects

The electron-rich nature of the dimethoxyacetophenone ring system makes it a prime candidate for electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the combined directing effects of the two methoxy groups and the acetyl group.

In This compound , the 4' and 6' positions are activated by the methoxy groups. However, the 6' position is sterically hindered by the adjacent acetyl group. Therefore, electrophilic attack is most likely to occur at the 4'-position.

For 2',4'-Dimethoxyacetophenone , the 3', 5', and 6' positions are activated. The 5'-position is strongly activated by both methoxy groups (para to the 2'-methoxy and ortho to the 4'-methoxy), making it the most probable site for electrophilic substitution.

3',4'-Dimethoxyacetophenone (also known as acetoveratrone) presents a highly activated ring. The 2', 5', and 6' positions are all activated. The 5'-position is particularly favored due to being ortho to the 4'-methoxy and para to the 3'-methoxy group.

In 3',5'-Dimethoxyacetophenone , the 2', 4', and 6' positions are activated. The 4'-position is para to both methoxy groups, making it the most nucleophilic and the primary site of electrophilic attack.

Comparative Reactivity Summary (Electrophilic Aromatic Substitution):

IsomerMost Activated Position(s)Predicted Major ProductRelative Reactivity
This compound 4', 6'4'-SubstitutedModerate
2',4'-Dimethoxyacetophenone 3', 5', 6'5'-SubstitutedHigh
3',4'-Dimethoxyacetophenone 2', 5', 6'5'-SubstitutedVery High
3',5'-Dimethoxyacetophenone 2', 4', 6'4'-SubstitutedHigh
Carbonyl Group Reactivity: Nucleophilic Addition and Reduction

The reactivity of the carbonyl group in acetophenones is subject to both electronic and steric influences from the ring substituents. Electron-donating groups on the ring generally decrease the electrophilicity of the carbonyl carbon, thus slowing down nucleophilic addition reactions.

In This compound , the 2'-methoxy group, due to its proximity, can exert a significant steric hindrance effect on the approach of nucleophiles to the carbonyl carbon. This steric shielding is a dominant factor in reducing the reactivity of the carbonyl group in this isomer compared to others where the ortho position is unsubstituted.

Conversely, in isomers like 3',4'- and 3',5'-Dimethoxyacetophenone , where there are no ortho substituents, the carbonyl group is more accessible. However, the strong electron-donating nature of the para-methoxy group in 3',4'-dimethoxyacetophenone can reduce the electrophilicity of the carbonyl carbon more than in the 3',5'-isomer.

Experimental Protocol: Comparative Reduction of Dimethoxyacetophenones with Sodium Borohydride

This experiment provides a quantitative measure of the relative reactivity of the carbonyl group in different isomers.

Objective: To compare the rate of reduction of this compound with 3',4'-Dimethoxyacetophenone using Sodium Borohydride (NaBH₄).

Materials:

  • This compound

  • 3',4'-Dimethoxyacetophenone (Acetoveratrone)

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

  • NMR tubes and deuterated chloroform (CDCl₃)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of 3',4'-Dimethoxyacetophenone in 10 mL of methanol.

  • Initiation: Cool both flasks to 0°C in an ice bath. To each flask, add 1.1 mmol of NaBH₄ in one portion while stirring.

  • Monitoring: Monitor the progress of both reactions simultaneously by TLC (e.g., every 5 minutes). Use a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp. The starting material (acetophenone) will be less polar than the product alcohol.

  • Workup: Once the starting material is consumed (as indicated by TLC), quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to confirm the formation of the corresponding alcohol. The time taken for the complete disappearance of the starting material provides a qualitative comparison of the reaction rates.

Expected Outcome: The reduction of 3',4'-Dimethoxyacetophenone is expected to proceed faster than that of this compound. This is primarily due to the steric hindrance around the carbonyl group in the 2',3'-isomer, which impedes the approach of the borohydride nucleophile.

Workflow for Comparative Reduction Experiment

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Dissolve 1 mmol of each isomer in 10 mL Methanol prep2 Cool flasks to 0°C prep1->prep2 react1 Add 1.1 mmol NaBH₄ to each flask prep2->react1 react2 Monitor by TLC every 5 mins react1->react2 workup1 Quench with aq. NH₄Cl react2->workup1 Reaction Complete workup2 Extract with DCM workup1->workup2 workup3 Dry and Concentrate workup2->workup3 analysis Analyze by ¹H NMR workup3->analysis

Caption: Experimental workflow for the comparative reduction of dimethoxyacetophenone isomers.

Application in Synthesis: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into the corresponding thioamide, which can then be hydrolyzed to a carboxylic acid with the same number of carbon atoms. This reaction is sensitive to the electronic and steric environment of the ketone.

For instance, the reaction of acetophenones with sulfur and a secondary amine like morpholine is a classic example. The rate and yield of this reaction can be influenced by the substitution pattern on the aromatic ring. Generally, electron-donating groups facilitate the initial steps of the reaction.

Comparative Data from Literature:

Conclusion and Recommendations

The reactivity of dimethoxyacetophenone isomers is a nuanced interplay of electronic and steric effects.

  • For electrophilic aromatic substitution , 3',4'- and 2',4'-dimethoxyacetophenones are highly activated, with predictable regioselectivity, making them excellent substrates for further functionalization of the aromatic ring.

  • For reactions involving the carbonyl group , this compound exhibits significantly reduced reactivity due to steric hindrance from the ortho-methoxy group. Isomers lacking ortho substituents, such as 3',4'- and 3',5'-dimethoxyacetophenones, are more reactive at the carbonyl center.

When selecting an isomer for a particular synthetic route, a careful consideration of these factors is paramount. For instance, if the desired transformation involves an electrophilic attack on the ring, 3',4'-dimethoxyacetophenone would be a superior choice over the 2',3'-isomer. Conversely, if a reaction at the carbonyl group is desired while minimizing side reactions on the ring, a less activated isomer might be preferable, though the steric hindrance in the 2',3'-isomer must be taken into account.

This guide provides a foundational understanding of the comparative reactivity of these important building blocks. We strongly encourage researchers to perform small-scale trial reactions to validate these principles within the context of their specific synthetic challenges.

A Tale of Two Isomers: Guiding Bioactive Molecule Synthesis with 2',3'- and 2',5'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug discovery, the selection of starting materials is a critical decision that profoundly influences the synthetic route and the biological profile of the final molecule. Among the myriad of available building blocks, substituted acetophenones serve as versatile scaffolds for the synthesis of a wide array of bioactive compounds. This guide provides an in-depth technical comparison of two closely related isomers, 2',3'-dimethoxyacetophenone and 2',5'-dimethoxyacetophenone, as precursors for the synthesis of bioactive molecules, particularly chalcones and their derivatives. By examining their differential reactivity and the biological activities of the resulting compounds, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The Strategic Importance of Methoxy Group Positioning

The seemingly subtle difference in the placement of a methoxy group—from the 3'- to the 5'-position on the acetophenone ring—can have a significant impact on the electronic and steric environment of the molecule. This, in turn, influences the reactivity of the acetyl group and the conformational preferences of the resulting synthesized molecules, ultimately affecting their interaction with biological targets.

This compound features a methoxy group ortho to the acetyl moiety and another at the meta position. The ortho-methoxy group can exert a steric hindrance effect and can also influence the acidity of the alpha-protons of the acetyl group through electronic effects.

2',5'-Dimethoxyacetophenone , on the other hand, possesses methoxy groups at the ortho and para positions relative to the acetyl group. This substitution pattern can lead to different electronic effects on the aromatic ring and the acetyl group, potentially altering the reactivity and the biological activity of the synthesized derivatives.

Core Synthetic Pathways: The Claisen-Schmidt Condensation

A primary and widely utilized method for the synthesis of chalcones from these acetophenone isomers is the Claisen-Schmidt condensation.[1] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde to form an α,β-unsaturated ketone, the characteristic scaffold of chalcones.[2]

Claisen_Schmidt_Condensation Acetophenone 2',3'- or 2',5'- Dimethoxyacetophenone Enolate Enolate Intermediate Acetophenone->Enolate Base Aldehyde Aromatic Aldehyde Chalcone Dimethoxy-substituted Chalcone Aldehyde->Chalcone Base Base (e.g., NaOH, KOH) Enolate->Chalcone + Aromatic Aldehyde - H2O

Caption: General workflow of the Claisen-Schmidt condensation for chalcone synthesis.

Comparative Synthesis and Bioactivity: A Case Study Approach

Due to a notable scarcity of direct comparative studies, this guide will present case studies for each isomer, highlighting their application in the synthesis of specific bioactive molecules and presenting available experimental data.

The 2',5'-Dimethoxyacetophenone Advantage: A Gateway to Potent Anticancer Agents

Research has more extensively explored the use of 2',5'-dimethoxyacetophenone in the synthesis of bioactive compounds, particularly chalcones with promising anticancer activity.

A significant study detailed the synthesis of a series of 2',5'-dimethoxychalcone derivatives and their evaluation as microtubule-targeted anticancer agents.[3] These compounds exhibited significant cytotoxic effects against human bladder (NTUB1) and prostate (PC3) cancer cell lines.[3]

Table 1: Cytotoxicity of 2',5'-Dimethoxychalcone Derivatives [3]

CompoundR Group on AldehydeNTUB1 IC₅₀ (µM)PC3 IC₅₀ (µM)
13 4-carbamoyl11-3
17 4-carbamoyl (modified)11-3

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

The study found that compounds 13 and 17 , both featuring a 4-carbamoyl moiety, were particularly potent.[3] Further investigation revealed that these compounds induce cell cycle arrest and apoptosis, with compound 17 showing evidence of targeting tubulin polymerization, a mechanism shared by established anticancer drugs like paclitaxel.[3]

A general procedure for the synthesis of 2',5'-dimethoxychalcone derivatives via the Claisen-Schmidt condensation is as follows:

  • Reactant Dissolution: Dissolve 2',5'-dimethoxyacetophenone (1 equivalent) and the appropriate substituted benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (e.g., 50%) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for a specified period (e.g., 24 hours).

  • Work-up: Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the crude chalcone.

  • Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Reactants 2',5'-Dimethoxyacetophenone + Substituted Aldehyde Reaction Claisen-Schmidt Condensation (KOH, Ethanol, RT) Reactants->Reaction Precipitation Ice-water Quench & Acidification Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Yield, M.P., NMR, MS Recrystallization->Characterization

Caption: Experimental workflow for the synthesis of 2',5'-dimethoxychalcones.

The Underexplored Potential of this compound

In contrast to its 2',5'-isomer, this compound remains a less explored starting material for the synthesis of bioactive molecules. While the fundamental principles of the Claisen-Schmidt condensation are applicable, the steric hindrance from the 2'-methoxy group and the altered electronic environment may lead to different reaction kinetics and product yields.

Although specific data on the anticancer or antimicrobial activity of chalcones derived directly from this compound is limited in the readily available literature, studies on structurally related compounds offer valuable insights. For instance, the neuroprotective and anti-inflammatory properties of 2',3'-dihydroxy-4',6'-dimethoxychalcone suggest that chalcones with substitution at the 2' and 3' positions can possess significant biological activities.[4]

The synthesis of chalcones from the related 2-methoxyacetophenone has been reported, demonstrating the feasibility of the Claisen-Schmidt condensation with an ortho-methoxy substituted acetophenone.[5]

Structure-Activity Relationship (SAR) Insights

The position of the methoxy groups on the acetophenone-derived ring (A-ring) of the chalcone plays a crucial role in determining the biological activity.

  • Anticancer Activity: For the 2',5'-dimethoxychalcones, the presence of a 4-carbamoyl group on the B-ring was found to be critical for their potent cytotoxic effects.[3] This highlights the importance of synergistic interactions between substitutions on both aromatic rings of the chalcone scaffold.

  • Antimicrobial Activity: While specific data for the title isomers is sparse, studies on other methoxy-substituted chalcones have shown that both the number and position of methoxy groups influence their antimicrobial properties.[6][7] Generally, the α,β-unsaturated ketone moiety is considered essential for the antimicrobial activity of chalcones.[8]

Future Directions and Conclusion

This comparative guide highlights a significant knowledge gap in the exploration of this compound as a precursor for bioactive molecules compared to its 2',5'-isomer. The potent anticancer activity of chalcones derived from 2',5'-dimethoxyacetophenone underscores the potential that lies in a systematic investigation of its 2',3'-counterpart.

For researchers in drug discovery, the following are recommended:

  • Systematic Synthesis: A library of chalcones and other heterocyclic compounds should be synthesized from both 2',3'- and 2',5'-dimethoxyacetophenone using a variety of aromatic aldehydes.

  • Comparative Biological Screening: The synthesized compounds should be screened in parallel against a panel of cancer cell lines and microbial strains to directly compare their efficacy.

  • In-depth Mechanistic Studies: For the most potent compounds, detailed mechanistic studies should be conducted to elucidate their mode of action and identify their cellular targets.

References

Confirming the structure of products from 2',3'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Structural Confirmation of Key Products from 2',3'-Dimethoxyacetophenone

This guide provides an in-depth comparison of synthetic routes and structural confirmation methodologies for key products derived from this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring scientific integrity and reproducibility. We will explore three fundamental transformations—ketone reduction, haloform oxidation, and Claisen-Schmidt condensation—offering detailed, self-validating protocols and comparing them with viable alternatives.

Introduction to the Substrate: this compound

This compound (CAS No: 38480-94-3) is a substituted aromatic ketone featuring a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1] Its structure, containing a reactive acetyl group and an electron-rich dimethoxy-substituted phenyl ring, makes it a versatile precursor for a variety of more complex molecules. Understanding its reactivity is crucial for its application as a building block in organic synthesis.

The primary reactive sites are the carbonyl carbon (susceptible to nucleophilic attack), the α-methyl protons (acidic and suitable for enolate formation), and the aromatic ring (prone to electrophilic substitution, though this is outside the scope of this guide). This guide will focus on the transformations of the acetyl group.

Ketone Reduction: Synthesis of 1-(2,3-Dimethoxyphenyl)ethanol

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation. The product, 1-(2,3-dimethoxyphenyl)ethanol, is a valuable chiral intermediate.

Preferred Method: Sodium Borohydride Reduction

For its operational simplicity, safety, and high selectivity for ketones in the presence of other functional groups, sodium borohydride (NaBH₄) in an alcoholic solvent is the preferred method for this transformation on a laboratory scale.

Causality of Experimental Choices:

  • Reagent: Sodium borohydride is a mild reducing agent compared to alternatives like lithium aluminum hydride (LiAlH₄). It is stable in protic solvents like methanol or ethanol and does not require inert atmospheric conditions, significantly simplifying the experimental setup.

  • Solvent: Methanol serves both to dissolve the starting material and to protonate the intermediate alkoxide, forming the final alcohol product.

G

Detailed Experimental Protocol:

  • In a 100 mL round-bottom flask, dissolve this compound (1.80 g, 10.0 mmol) in methanol (30 mL).

  • Cool the flask in an ice-water bath to 0°C with magnetic stirring.

  • Slowly add sodium borohydride (0.42 g, 11.0 mmol) in small portions over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture in an ice bath and cautiously quench the excess NaBH₄ by adding acetone (5 mL) dropwise.

  • Add deionized water (40 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 1-(2,3-dimethoxyphenyl)ethanol as a colorless oil.

Structure Confirmation & Data

This protocol is self-validating through spectroscopic analysis. The conversion of the ketone to an alcohol results in distinct and predictable changes in IR, ¹H NMR, and ¹³C NMR spectra.

Analysis This compound (Starting Material) 1-(2,3-Dimethoxyphenyl)ethanol (Product) Rationale for Change
IR (cm⁻¹) ~1675 (strong, C=O stretch)~3400 (broad, O-H stretch), C=O peak absentDisappearance of the ketone and appearance of the alcohol functional group.
¹H NMR (ppm) ~2.6 (s, 3H, -COCH₃)~1.5 (d, 3H, -CH(OH)CH ₃), ~5.0 (q, 1H, -CH (OH)CH₃), ~2.5 (broad s, 1H, -OH )The acetyl singlet is replaced by a methyl doublet and a methine quartet. An exchangeable proton for the hydroxyl group appears.
¹³C NMR (ppm) ~199 (C=O)~68 (-CH(OH)-)The downfield ketone carbon signal is replaced by the alcohol-bearing carbon signal in the aliphatic region.
Comparison with Alternative Methods
Method Advantages Disadvantages Best For...
LiAlH₄ Reduction More powerful, can reduce esters and acids.Highly reactive with water/protic solvents; requires anhydrous conditions and inert atmosphere. Less selective.Reducing substrates with multiple, less reactive carbonyl groups.
Catalytic Hydrogenation (H₂/Pd-C) "Green" chemistry, high yields, scalable.Requires specialized high-pressure equipment; may reduce other functional groups (e.g., alkenes, nitro groups).Industrial-scale synthesis where efficiency and atom economy are paramount.

Haloform Reaction: Synthesis of 2,3-Dimethoxybenzoic Acid

The haloform reaction is a specific and efficient method for oxidizing methyl ketones to carboxylic acids. Using household bleach (sodium hypochlorite, NaOCl) provides an inexpensive and readily available oxidizing agent.

Causality of Experimental Choices:

  • Mechanism: The reaction proceeds via base-promoted halogenation of the α-methyl group, followed by nucleophilic acyl substitution by hydroxide to release chloroform (CHCl₃) and the sodium salt of the carboxylic acid.[2] Acidification in the final step protonates the carboxylate to yield the final product.

  • Reagents: Sodium hydroxide creates the basic conditions needed to form the enolate for the initial halogenation steps. Sodium hypochlorite acts as the source of electrophilic halogen.

G

Detailed Experimental Protocol:

  • In a 250 mL Erlenmeyer flask, combine this compound (1.80 g, 10.0 mmol), 10% aqueous NaOH (10 mL), and commercial bleach (~6% NaOCl, 60 mL).

  • Heat the mixture in a water bath at 60-70°C with occasional swirling for 30-45 minutes. The reaction is complete when the initial oily layer of the ketone disappears.

  • Cool the flask to room temperature and then in an ice bath.

  • Destroy excess NaOCl by adding ~1 mL of acetone and stirring for 10 minutes.

  • Slowly and carefully acidify the solution by adding concentrated HCl dropwise until the pH is ~2 (test with pH paper). A white precipitate of the carboxylic acid will form.

  • Cool the mixture in the ice bath for 20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.

  • Dry the product in a vacuum oven to obtain 2,3-dimethoxybenzoic acid.

Structure Confirmation & Data
Analysis This compound (Starting Material) 2,3-Dimethoxybenzoic Acid (Product) Rationale for Change
IR (cm⁻¹) ~1675 (C=O, ketone)~2500-3300 (very broad, O-H), ~1700 (C=O, acid)Disappearance of the sharp ketone C=O stretch and appearance of the characteristic broad O-H and C=O stretches of a carboxylic acid.
¹H NMR (ppm) ~2.6 (s, 3H, -COCH₃)~11.0 (broad s, 1H, -COOH ), -COCH₃ peak absentThe sharp singlet of the acetyl methyl group disappears completely, and a very downfield, exchangeable proton for the carboxylic acid appears.
Mass Spec (m/z) M⁺ = 180.2M⁺ = 182.2The molecular weight increases by 2 Da, corresponding to the replacement of -CH₃ with -OH.

Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of an acetophenone with an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone). This reaction is a cornerstone of synthetic chemistry for creating valuable scaffolds.

Preferred Method: Base-Catalyzed Claisen-Schmidt Condensation

This method is robust, high-yielding, and uses common laboratory reagents. The base deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate that attacks the aldehyde carbonyl.

Causality of Experimental Choices:

  • Catalyst: Aqueous sodium hydroxide is a strong enough base to generate a sufficient concentration of the enolate from this compound to initiate the reaction.

  • Solvent: Ethanol is an excellent solvent for both the reactants and the base, creating a homogenous reaction mixture. The product often has lower solubility and precipitates out, driving the reaction to completion.

Detailed Experimental Protocol (Example with Benzaldehyde):

  • In a 50 mL flask, dissolve this compound (0.90 g, 5.0 mmol) and benzaldehyde (0.53 g, 5.0 mmol) in ethanol (15 mL).

  • While stirring, add a solution of sodium hydroxide (0.40 g, 10.0 mmol) in water (4 mL) dropwise.

  • Stir the mixture vigorously at room temperature. A solid product often begins to precipitate within 30 minutes. Continue stirring for 4-6 hours.

  • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid chalcone product by vacuum filtration.

  • Wash the solid with cold ethanol, followed by cold water, until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one.

Structure Confirmation & Data
Analysis This compound (Starting Material) (E)-1-(2,3-dimethoxyphenyl)-3-phenylprop-2-en-1-one (Product) Rationale for Change
IR (cm⁻¹) ~1675 (C=O, ketone)~1655 (C=O, conjugated), ~1600 (C=C, alkene)The C=O stretch shifts to a lower wavenumber due to conjugation with the new C=C double bond. A new peak for the alkene C=C stretch appears.
¹H NMR (ppm) ~2.6 (s, 3H, -COCH₃)~7.4 (d, 1H, J≈16 Hz, α-H), ~7.8 (d, 1H, J≈16 Hz, β-H)The acetyl methyl singlet is absent. Two new doublets appear in the aromatic region with a large coupling constant (~16 Hz), characteristic of trans-alkene protons.
¹³C NMR (ppm) ~26 (-CH₃)~122 (α-C), ~145 (β-C)The methyl carbon signal is replaced by two signals for the alkene carbons.
Comparison with Alternative Methods
Method Advantages Disadvantages Best For...
Acid-Catalyzed (e.g., SOCl₂/EtOH) Can work for substrates sensitive to strong bases.[3]May require harsher conditions (heating); potential for side reactions like polymerization.Substrates with base-labile functional groups.
Microwave-Assisted (Solid Support) Drastically reduced reaction times; often higher yields and cleaner reactions.Requires specialized microwave reactor equipment.Rapid library synthesis and methods development.

References

A Comparative Guide to the Biological Activity of Compounds Synthesized from 2',3'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the exploration of novel chemical scaffolds as a foundation for therapeutic agents is paramount. Among these, 2',3'-Dimethoxyacetophenone has emerged as a versatile and promising precursor for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth comparison of the biological activities of various compound classes derived from this unique starting material, including chalcones, flavonoids, and their heterocyclic counterparts. We will delve into their synthesis, comparative biological performance supported by experimental data, and the underlying structure-activity relationships, offering valuable insights for researchers and drug development professionals.

Introduction: The Potential of this compound as a Precursor

This compound, a readily available aromatic ketone, serves as an excellent building block in medicinal chemistry. Its methoxy-substituted phenyl ring provides a unique electronic and steric environment that can be strategically exploited to synthesize compounds with a wide spectrum of pharmacological activities. The presence of these methoxy groups can influence the lipophilicity, metabolic stability, and binding interactions of the resulting molecules with biological targets. This guide will focus on compounds synthesized via the Claisen-Schmidt condensation, a robust and widely used reaction for forming the core structures of many biologically active compounds.

Chalcones: The Versatile Intermediates

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are often the first key intermediates synthesized from this compound.[1] Their biological significance is well-documented, with activities ranging from anticancer to antimicrobial.[1][2]

Synthesis of Chalcones from this compound

The primary route for synthesizing chalcones from this compound is the base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[3][4] This reaction's efficiency and the diversity of commercially available aldehydes allow for the creation of a large library of chalcone derivatives.

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-50% (w/v) aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).[3] A change in color is often indicative of the reaction's progress.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[3]

  • Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidification: Neutralize the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic (approximately pH 2-3). This will cause the chalcone product to precipitate.[3]

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold distilled water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices: The use of a strong base like KOH or NaOH is crucial for deprotonating the α-carbon of the acetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration is often spontaneous or facilitated by the basic conditions, leading to the stable α,β-unsaturated ketone system of the chalcone. The choice of solvent and temperature can influence reaction rates and yields. Ethanol is a common choice due to its ability to dissolve both the reactants and the base.

G

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Flavonoids and Heterocyclic Derivatives: Expanding the Bioactivity Profile

Chalcones serve as versatile precursors for the synthesis of a wide range of flavonoids and other heterocyclic compounds, which often exhibit enhanced or novel biological activities.

Synthesis from Chalcone Precursors

The α,β-unsaturated carbonyl system in chalcones is a key reactive site for cyclization reactions to form various heterocyclic rings. For instance, oxidative cyclization can lead to flavones, while reactions with reagents like guanidine or thiourea can yield pyrimidine derivatives.

[5]#### 3.2. Comparative Antimicrobial Activity

Many flavonoids and their heterocyclic derivatives demonstrate significant antimicrobial properties. T[6][7]he broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of these compounds against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Synthetic Flavonoids and Chalcones

Compound ClassMicroorganismMIC (µg/mL)Reference
ChalconesStaphylococcus aureus31.25 - 125
FlavanonesStaphylococcus aureus>125
FlavonesStaphylococcus aureus>125
Synthetic Tricyclic FlavonoidStaphylococcus aureus0.24

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

[8][9]1. Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate. 2[10]. Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland turbidity standard. 3[11]. Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). 4. Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours. 5[9]. MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

[9]***

Causality Behind Experimental Choices: This method allows for the simultaneous testing of multiple compounds at various concentrations, making it efficient for screening. The use of a standardized inoculum is critical for the reproducibility of the results. The inclusion of positive and negative controls ensures the validity of the assay by confirming the viability of the microorganisms and the sterility of the medium, respectively.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the inhibition of inflammatory mediators like nitric oxide (NO) is a key therapeutic strategy. Chalcones and their derivatives have shown promise as anti-inflammatory agents by inhibiting NO production in activated macrophages.

[4][12]Table 3: Comparative Anti-inflammatory Activity (IC50 for NO Inhibition in µM) of Chalcone Derivatives

CompoundCell LineIC50 (µM)Reference
2'-Methoxy-3,4-dichlorochalconeRAW 264.77.1
2'-Hydroxy-3-bromo-6'-methoxychalconeRAW 264.77.8
3-(2-Hydroxyphenyl)-1-(thiophen-3-yl)prop-2-en-1-oneRAW 264.75.75
Fluorinated Chalcone 17Macrophages0.03

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common and straightforward colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.

[13][14]1. Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of various concentrations of the test compounds. 2. Sample Collection: After a suitable incubation period, collect the cell culture supernatant. 3. Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). 4[13]. Incubation: Incubate the mixture in the dark at room temperature for 10-15 minutes to allow for the formation of a colored azo compound. 5[13]. Absorbance Measurement: Measure the absorbance of the solution at 540 nm. 6. Data Analysis: The amount of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is then calculated relative to the stimulated, untreated control.

Causality Behind Experimental Choices: LPS is a potent activator of macrophages, leading to the induction of inducible nitric oxide synthase (iNOS) and subsequent production of large amounts of NO. T[15]he Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored product, allowing for spectrophotometric quantification. This assay provides a reliable measure of the anti-inflammatory potential of compounds by assessing their ability to inhibit NO production.

Signaling Pathway for LPS-induced NO Production

G cluster_pathway LPS-Induced Nitric Oxide Production Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L-arginine -> L-citrulline Chalcone Chalcone Derivatives (Inhibition) Chalcone->NFkB Chalcone->iNOS_protein

Caption: Simplified signaling pathway of LPS-induced NO production and potential points of inhibition by chalcone derivatives.

Conclusion and Future Directions

The derivatives of this compound, particularly chalcones and their subsequent heterocyclic modifications, represent a rich source of potentially bioactive compounds. The Claisen-Schmidt condensation provides a facile and versatile route to a vast chemical space with diverse pharmacological profiles. While the available data on compounds specifically derived from this compound is still emerging, the comparative analysis of structurally related methoxy-substituted analogs strongly suggests promising avenues for future research.

Further exploration should focus on the systematic synthesis and screening of a broader library of compounds derived from this compound to establish more definitive structure-activity relationships. Investigating their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic potential. The insights and protocols provided in this guide aim to facilitate these endeavors, ultimately contributing to the discovery and development of novel therapeutic agents for a range of diseases.

References

Navigating Molecular Mimicry: A Comparative Guide to Cross-Reactivity Studies of 2',3'-Dimethoxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise detection of small molecules is a cornerstone of innovation. The specificity of analytical methods, particularly immunoassays, is paramount to ensure data integrity and the safety and efficacy of novel therapeutics. This guide provides an in-depth technical overview of cross-reactivity studies concerning 2',3'-Dimethoxyacetophenone and its derivatives. While specific immunoassays for this compound are not commercially available, this document will serve as a foundational resource for designing and executing such studies, grounded in established scientific principles.

The Imperative of Cross-Reactivity Assessment

The structural similarity among this compound derivatives necessitates a thorough evaluation of potential cross-reactivity. Variations in the position and nature of substituents on the aromatic ring can significantly influence antibody binding, making a comprehensive cross-reactivity panel an indispensable part of assay development.

Designing a Cross-Reactivity Study: A Hypothetical Workflow

Given the absence of a dedicated immunoassay for this compound, the initial phase involves the development of a suitable antibody. Small molecules, or haptens, like this compound are not immunogenic on their own and require conjugation to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response.[3]

The following workflow outlines the critical steps for a comprehensive cross-reactivity study, employing a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the model platform.[4][5]

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Competitive ELISA Optimization cluster_2 Phase 3: Cross-Reactivity Assessment A Hapten Synthesis & Carrier Protein Conjugation B Immunization & Antibody Production A->B C Antibody Purification & Characterization B->C D Coating with This compound-Protein Conjugate C->D E Checkerboard Titration of Antibody and Conjugate D->E F Development of Standard Curve E->F G Selection of Potential Cross-Reactants F->G H Competitive Inhibition with Derivative Compounds G->H I Calculation of IC50 & % Cross-Reactivity H->I G Data Data Acquisition Absorbance Readings Analysis Inhibition Curve Generation IC50 Determination Data->Analysis Calculation Cross-Reactivity Calculation % Cross-Reactivity = (IC50_Target / IC50_Derivative) * 100 Analysis->Calculation Interpretation Interpretation High % = High Cross-Reactivity Low % = High Specificity Calculation->Interpretation

References

Benchmarking new synthetic methods against established protocols

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of synthetic methodologies is crucial for researchers, scientists, and drug development professionals to make informed decisions that balance efficiency, sustainability, and cost. This guide provides an in-depth technical comparison between a well-established protocol for amide bond formation, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-Hydroxybenzotriazole (HOBt) mediated coupling, and a newer, greener alternative: direct amidation catalyzed by boric acid.

The synthesis of N-benzylbenzamide from benzoic acid and benzylamine will serve as our model reaction to provide a direct, data-driven comparison of these two methods.

The Established Workhorse: EDC/HOBt Coupling

For decades, carbodiimide-mediated couplings have been a mainstay in organic synthesis, particularly in peptide chemistry and drug discovery.[1] Reagents like EDC, often used with additives such as HOBt, are highly effective at facilitating amide bond formation under mild conditions.[2]

Causality Behind the Method

The direct reaction between a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Coupling agents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[3] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate is unstable and prone to racemization and can rearrange into a stable N-acylurea byproduct.[5] The addition of HOBt mitigates these side reactions by intercepting the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to racemization and readily reacts with the amine to yield the desired amide.[4][5][6]

Experimental Workflow: EDC/HOBt Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Benzoic Acid (1.0 eq) & HOBt (1.2 eq) in anhydrous DCM B Add Benzylamine (1.1 eq) & DIPEA (2.5 eq) A->B C Cool solution to 0 °C in an ice bath B->C D Add EDC·HCl (1.2 eq) portion-wise C->D E Stir at 0 °C for 30 min, then warm to RT D->E F Stir for 12-18 hours, monitor by TLC/LC-MS E->F G Dilute with DCM, wash with 1M HCl, sat. NaHCO3, brine F->G H Dry organic layer (Na2SO4), filter, and concentrate G->H I Purify by flash column chromatography H->I

Caption: Step-by-step experimental workflow for EDC/HOBt mediated amide coupling.

The Green Contender: Boric Acid Catalysis

In the quest for more sustainable chemical processes, direct catalytic amidation has emerged as a highly attractive alternative.[7] Boric acid, an inexpensive and low-toxicity catalyst, facilitates the direct condensation of carboxylic acids and amines, with water as the only byproduct.[8] This approach aligns with several principles of green chemistry, including atom economy and the reduction of auxiliary substances.[9]

Causality Behind the Method

Boric acid catalysis circumvents the need for stoichiometric activating agents. The proposed mechanism suggests that boric acid reacts with the carboxylic acid to form a reactive mixed anhydride or a dimeric B-O-B motif.[9][10][11][12] This intermediate is a more potent acylating agent than the carboxylic acid itself. Upon reaction with the amine, the intermediate forms the desired amide and regenerates the catalytically active boric acid species, thus completing the catalytic cycle.[9][10] A key aspect of this protocol is the removal of water, typically through azeotropic distillation with a Dean-Stark apparatus, to drive the reaction equilibrium towards product formation.[9]

Experimental Workflow: Boric Acid Catalysis

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Benzoic Acid (1.0 eq), Boric Acid (10 mol%), & Toluene to a flask with a Dean-Stark trap B Stir for 10 minutes A->B C Add Benzylamine (1.03 eq) B->C D Heat mixture to reflux (oil bath) C->D E Collect water in Dean-Stark trap (~8 hours) D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G H Pour into hexanes to precipitate the product G->H I Collect product by vacuum filtration and wash with cold hexanes H->I

Caption: Step-by-step experimental workflow for boric acid-catalyzed amidation.

Head-to-Head Performance Comparison

The choice of synthetic route is a multi-faceted decision. The following table summarizes the key performance indicators for the synthesis of N-benzylbenzamide using both protocols.

MetricEDC/HOBt CouplingBoric Acid CatalysisRationale & Causality
Typical Yield >90%~89% (with 10 mol% catalyst)[9][10]EDC coupling is highly efficient but requires stoichiometric activators. Boric acid catalysis provides good yields with a catalytic approach, though it may be slightly lower without extensive optimization.
Reaction Time 12-18 hours~8 hours[9][10]The boric acid method is faster under reflux conditions. The EDC/HOBt coupling is typically run at room temperature, leading to longer reaction times.
Temperature 0 °C to Room TemperatureReflux (~111 °C in Toluene)The mild conditions of EDC coupling are advantageous for sensitive substrates. The higher temperature for boric acid catalysis is required to drive the dehydration.
Atom Economy LowHighEDC/HOBt coupling generates a stoichiometric urea byproduct and requires a base, significantly lowering atom economy. Boric acid catalysis ideally produces only water as a byproduct.
Process Mass Intensity (PMI) HighLowThe need for stoichiometric reagents, additives, a base, and purification via chromatography results in a high PMI for the EDC method. The catalytic nature and simpler precipitation workup for the boric acid method lead to a much lower PMI.[13]
Substrate Scope Very BroadMore LimitedEDC/HOBt is a robust method for a wide range of carboxylic acids and amines, including challenging substrates like anilines and heterocyclic compounds.[2] Boric acid catalysis can be less effective with these more challenging substrates.[13][14]
Cost of Reagents Moderate to HighLowEDC, HOBt, and DIPEA are significantly more expensive than boric acid.
Safety & Handling EDC and HOBt are potential skin and eye irritants.[1][15] DIPEA is corrosive and flammable.Boric acid is a low-hazard compound but is suspected of damaging fertility or the unborn child.[16][17] Toluene is a flammable solvent with associated health risks.Both methods require standard laboratory precautions. The hazards associated with the EDC/HOBt reagents are more acute, while boric acid has long-term reproductive health concerns.

Detailed Experimental Protocols

Protocol 1: EDC/HOBt Coupling for N-benzylbenzamide
  • Materials: Benzoic acid (1.0 equiv), Benzylamine (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), Diisopropylethylamine (DIPEA) (2.5 equiv), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a round-bottom flask, add benzoic acid (1.0 equiv), HOBt (1.2 equiv), and benzylamine (1.1 equiv).[4]

    • Dissolve the mixture in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath with stirring.[3]

    • Add DIPEA (2.5 equiv) dropwise.[4]

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[4]

    • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[3]

    • Continue stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.[3]

    • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylbenzamide.

Protocol 2: Boric Acid-Catalyzed Synthesis of N-benzylbenzamide
  • Materials: Benzoic acid (1.0 equiv, 3.66 g, 0.03 mol), Benzylamine (1.03 equiv, 3.4 mL, 0.031 mol), Boric acid (10 mol%, 0.185 g), Toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzoic acid (3.66 g), boric acid (0.185 g), and toluene (88 mL).[9][10]

    • Stir the colorless and slightly turbid mixture for 10 minutes.[9][10]

    • Add benzylamine (3.4 mL).[9][10]

    • Heat the reaction mixture to reflux using an oil bath.[9][10]

    • Continue refluxing for approximately 8 hours, collecting the water azeotrope in the Dean-Stark trap. The reaction can be monitored by TLC.[9][10]

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of hexanes to precipitate the product.[9][10]

    • Collect the solid product by vacuum filtration, washing with a small amount of cold hexanes to yield N-benzylbenzamide.

Mechanistic Insights

Understanding the reaction mechanisms provides a deeper insight into the efficiency and limitations of each method.

Mechanism of EDC/HOBt-Mediated Coupling

cluster_mech EDC/HOBt Mechanism RCOOH R-COOH O_acyl [O-Acylisourea Intermediate] (Unstable, prone to racemization) RCOOH->O_acyl + EDC EDC EDC HOBt_ester HOBt-Ester (More stable) O_acyl->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2 HOBt_regen HOBt (regenerated) Urea Urea Byproduct

Caption: General mechanism for EDC/HOBt mediated amide coupling.

Proposed Mechanism for Boric Acid Catalysis

cluster_mech Boric Acid Catalysis Mechanism RCOOH R-COOH Intermediate [Reactive Intermediate] (e.g., Mixed Anhydride) RCOOH->Intermediate + B(OH)3 BOH3 B(OH)3 Amide Amide Product Intermediate->Amide + R'-NH2 - H2O Amine R'-NH2 BOH3_regen B(OH)3 (regenerated) Water H2O

Caption: Simplified proposed mechanism for boric acid-catalyzed amidation.

Conclusion and Recommendations

Both EDC/HOBt coupling and boric acid-catalyzed amidation are effective methods for synthesizing amides. The choice between them is a classic example of balancing established reliability with the benefits of green chemistry.

  • EDC/HOBt coupling remains the superior choice when dealing with sensitive, complex, or poorly nucleophilic substrates where mild reaction conditions are paramount and the cost and waste generation are secondary concerns. Its broad substrate scope and high yields make it a reliable tool in medicinal chemistry and for challenging synthetic targets.

  • Boric acid catalysis is an excellent, sustainable alternative for the synthesis of amides from simpler, more reactive carboxylic acids and amines. Its high atom economy, low cost, reduced waste, and simpler workup make it an ideal choice for large-scale synthesis and in contexts where green chemistry principles are a priority.

For drug development professionals and researchers, a thorough evaluation of the specific synthetic challenge—considering substrate complexity, scale, cost, and environmental impact—is essential for selecting the most appropriate methodology. While established protocols provide a high degree of certainty, the development of greener alternatives like boric acid catalysis offers significant advantages that cannot be overlooked.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2',3'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in research, discovery, and development, the integrity of our work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, safety-driven protocol for the proper disposal of 2',3'-Dimethoxyacetophenone (CAS No. 38480-94-3). Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of maintaining a safe and sustainable laboratory environment. This document is structured to provide immediate, actionable intelligence for handling this specific compound.

Immediate Safety Profile & Hazard Assessment

Understanding the inherent risks of a compound is the cornerstone of its safe handling and disposal. This compound is a combustible solid classified with specific health hazards that dictate its management as a hazardous waste stream.[1] The causality is clear: its potential for harm upon ingestion or eye contact necessitates that it never enters standard waste or sewer systems.

Table 1: Hazard Profile for this compound

Hazard Classification GHS Code Description Source
Acute Toxicity (Oral) H302 Harmful if swallowed. [1]
Serious Eye Irritation H319 Causes serious eye irritation. [1]
GHS Pictogram GHS07 Exclamation Mark [1]

| Storage Class | 11 | Combustible Solids |[1] |

Core Safety Precaution: All handling and disposal-related activities for this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize any potential for inhalation.[2][3] Standard personal protective equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, and a lab coat, is mandatory.[2][3][4]

Pre-Disposal: Waste Segregation and Containment

The principle of waste segregation is a proactive safety measure designed to prevent unintended chemical reactions. This compound waste must be isolated at its point of generation.

Protocol for Waste Segregation:

  • Identify Waste Streams: Differentiate between two primary forms of waste:

    • Solid Chemical Waste: Unused, expired, or surplus this compound.

    • Contaminated Labware: Any item that has made direct contact with the compound. This includes, but is not limited to, gloves, weighing papers, pipette tips, and empty stock containers.[2][5]

  • Utilize Designated Containers:

    • Solid waste should be collected in a dedicated, chemically compatible, and puncture-resistant container.[3]

    • Contaminated labware must be collected in a separate, clearly marked hazardous waste container.[2]

    • Under no circumstances should this chemical waste be mixed with other incompatible waste streams or disposed of in regular trash or down the drain.[2][5]

  • Container Management and Labeling:

    • All waste containers must be kept securely sealed except when actively adding waste.[3]

    • Each container must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards ("Harmful if Swallowed," "Causes Serious Eye Irritation").[3]

Step-by-Step Disposal Protocol

The final disposal of this compound is a regulated process that must be managed by professionals. The laboratory's role is to prepare the waste safely and correctly for collection.

  • Collection and Containment: Following the segregation protocol above, carefully place all waste into the appropriate, labeled container. Avoid generating dust during transfer.[2][6]

  • Secure Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[2][7]

  • Professional Disposal: The final step is to arrange for the collection and ultimate disposal of the waste. This must be conducted through your institution's Environmental Health & Safety (EH&S) department or a licensed professional chemical waste disposal company.[2][5][8] The most common and recommended method of disposal for this type of compound is chemical incineration.[2][8]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[2]

  • Don Appropriate PPE: Ensure you are wearing the required gloves, goggles, and lab coat before addressing the spill.

  • Contain the Spill: For a solid spill, carefully sweep or shovel the material into a suitable waste container, taking extreme care to avoid creating airborne dust.[2][4] Lightly moistening the powder with water can help minimize dust generation.[5]

  • Collect and Containerize: Use non-sparking tools to collect the spilled material and any contaminated absorbent materials (such as sand or vermiculite).[5] Place everything into a new, sealable, and clearly labeled hazardous waste container.[2][5]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[2][5]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Waste Segregation start Waste Generation (this compound) solid_waste Solid Chemical Waste (Unused/Expired Product) start->solid_waste contaminated_waste Contaminated Labware (Gloves, Weigh Boats, etc.) start->contaminated_waste containment Place in a Designated, Chemically Compatible, Sealed Container solid_waste->containment contaminated_waste->containment labeling Label Container: 'Hazardous Waste' + Chemical Name + Hazard Information containment->labeling storage Store in Secure Satellite Accumulation Area (SAA) labeling->storage disposal Arrange Pickup via EH&S or Licensed Waste Contractor storage->disposal end Final Disposal (e.g., Incineration) disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2',3'-Dimethoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with specialized chemical compounds like 2',3'-Dimethoxyacetophenone (CAS No: 38480-94-3) is foundational to innovation. However, the integrity of our results is intrinsically linked to the safety and precision of our methods. This guide provides an essential framework for the safe handling of this compound, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). This is not merely a procedural checklist but a system designed to ensure your safety and the validity of your work by mitigating exposure risks.

Hazard Analysis: Understanding the Need for Protection

This compound is an aromatic ketone whose toxicological properties have not been exhaustively investigated[1]. This lack of comprehensive data necessitates a conservative and diligent approach to safety. The known hazards, as outlined in safety data sheets, form the basis of our PPE strategy.

Identified Health Hazards:

  • Oral Toxicity: Harmful if swallowed[1][2].

  • Skin Irritation: Causes skin irritation and may be harmful if absorbed through the skin[1].

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May be harmful if inhaled and can cause respiratory tract irritation[1].

Given these hazards, direct contact and aerosol inhalation must be prevented through a combination of engineering controls and a comprehensive PPE protocol.

The First Line of Defense: Engineering Controls

Before any discussion of PPE, it is critical to emphasize the role of engineering controls. PPE is the last line of defense, used when hazards cannot be eliminated or controlled at the source.

  • Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be conducted within a certified chemical fume hood[3]. This is the primary method for minimizing inhalation exposure to dust or aerosols[1][3].

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient environment[1][4].

  • Accessible Safety Equipment: Verified and operational safety showers and eyewash stations must be readily accessible in the immediate vicinity of the handling area[3][5].

The Mandatory PPE Ensemble for this compound

The following PPE is mandatory for all personnel handling this compound. The selection is based on a risk assessment of its known hazards as a solid irritant and aromatic ketone.

Eye and Face Protection

Direct splashes of even small quantities of this compound can cause serious eye irritation.

  • Minimum Requirement: Chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required[6].

  • Enhanced Protection: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

Hand Protection: Glove Selection

Choosing the correct gloves is critical, as skin contact is a primary route of exposure. Gloves must be chemically resistant and inspected for defects before each use[1].

  • Recommended Material: Nitrile gloves are a suitable choice for incidental contact with ketones and offer good physical properties[7]. They provide an effective barrier against splashes and solid particles.

  • Prolonged Contact: For extended handling periods or immersion, more robust materials like Butyl rubber should be considered, as they offer superior protection against polar organics, including ketones[7].

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[1]. Dispose of contaminated gloves immediately as hazardous waste[1][5].

Glove MaterialSuitability for Ketones (like this compound)Key Considerations
Nitrile Good to Very Good for incidental contactExcellent dexterity and physical properties. Recommended for general lab work.[7]
Natural Rubber/Latex Fair to Poor Not recommended for handling organic solvents and ketones.[8]
Butyl Rubber Excellent for extended contactOffers superior resistance to polar organics. Less dexterity.[7]
Neoprene Good Medium chemical resistance; a viable alternative to nitrile.[7]
Body Protection

A standard lab coat is sufficient for minor tasks, but more comprehensive protection is often warranted.

  • Lab Coat: A clean, buttoned lab coat is mandatory to protect skin and personal clothing from contamination.

  • Chemical Apron: For tasks involving larger quantities where splashes are possible, an acid-resistant or chemical-resistant apron should be worn over the lab coat[9].

  • Footwear: Closed-toe shoes made of a non-porous material are required in all laboratory settings where chemicals are handled[10].

Respiratory Protection

While a fume hood is the primary control, supplemental respiratory protection may be necessary based on the operational scale and conditions. The following workflow helps determine the appropriate level of protection.

PPE_Workflow A Start: Handling This compound B Is the procedure performed in a certified chemical fume hood? A->B C Is there a high potential for dust or aerosol generation (e.g., large-scale transfer, sonication)? B->C Yes F STOP. Do not proceed. Work must be done in a chemical fume hood. B->F No D Respiratory protection is not required. C->D No E Use a NIOSH-approved respirator. Minimum: N95/P95 particle respirator. C->E Yes G For higher protection or unknown concentrations, use an OV/AG/P99 combination cartridge respirator. E->G Consider for increased risk

Respiratory Protection Decision Workflow

Procedural Discipline: Donning and Doffing Protocols

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE Sequence
  • Body Protection: Don lab coat and any additional aprons.

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Hand Protection: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Removing) PPE Sequence

This process should ideally be performed in a designated area.

  • Gloves: Remove gloves using the proper technique to avoid touching the contaminated exterior. Dispose of them immediately.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat/Apron: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Respirator: Remove last, after leaving the immediate work area.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[1][3][4].

Emergency Procedures and Disposal

In Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open[3][4]. Seek immediate medical attention[3].

  • Skin Contact: Wash the affected area immediately with soap and plenty of water while removing contaminated clothing[3][4]. Seek medical attention if skin irritation persists[3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3][4].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[2][4].

Spill Response

In the event of a spill, alert personnel, restrict access, and ensure the area is well-ventilated[3][5]. Wearing the full PPE ensemble (including respiratory protection), carefully sweep up the solid material, avoiding dust generation[1][5]. Place the spilled material and all cleaning materials into a suitable, labeled container for hazardous waste disposal[1][5].

Disposal of Contaminated PPE and Waste

All materials that have come into direct contact with this compound are considered hazardous waste.

  • PPE Disposal: All used gloves, disposable lab coats, and other contaminated items must be collected in a dedicated, puncture-resistant, and clearly labeled hazardous waste container[3][5].

  • Chemical Disposal: Unused this compound and its containers must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations[2][4][5]. Never dispose of this chemical down the drain or in regular trash[3][5].

By adhering to this comprehensive PPE and handling guide, you build a foundation of safety that protects you, your colleagues, and the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Dimethoxyacetophenone
Reactant of Route 2
Reactant of Route 2
2',3'-Dimethoxyacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.